Bisnorcholic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H36O5 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H36O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h11-19,23-25H,4-10H2,1-3H3,(H,26,27)/t11-,12-,13+,14+,15-,16-,17+,18-,19-,21-,22+/m0/s1 |
InChI Key |
BBSJMECOWBMUCF-XPCRKILGSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Bisnorcholic Acid: A Peroxisomal β-Oxidation Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnorcholic acid, a C22 bile acid, is a catabolic product of cholic acid, one of the primary C24 bile acids. Its biosynthesis is a critical process for maintaining bile acid homeostasis and is exclusively carried out within the peroxisomes through a single cycle of β-oxidation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies for its study. A thorough understanding of this pathway is crucial for researchers in liver diseases, metabolic disorders, and drug development, as alterations in this compound levels can be indicative of peroxisomal dysfunction and may have implications for various pathological conditions.
Introduction to this compound and its Significance
Bile acids are amphipathic steroid molecules derived from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The most abundant human bile acids are C24 molecules, including cholic acid and chenodeoxycholic acid. This compound is a C22 bile acid, meaning it has a shorter side chain by two carbon atoms compared to cholic acid. The formation of this compound represents a key step in the degradation and eventual elimination of bile acids. The investigation of this pathway is particularly relevant in the context of peroxisomal disorders, where defects in the β-oxidation machinery can lead to the accumulation of toxic bile acid intermediates.
The Biosynthetic Pathway of this compound
The conversion of cholic acid to this compound occurs in the peroxisomes and involves a sequence of four enzymatic reactions that constitute one cycle of β-oxidation.
Step 1: Activation of Cholic Acid
Prior to entering the peroxisomal β-oxidation spiral, cholic acid must be activated to its coenzyme A (CoA) thioester, choloyl-CoA. This reaction is catalyzed by Bile Acid-CoA Ligase (BACL) , also known as very long-chain acyl-CoA synthetase (SLC27A5), which is located on the peroxisomal membrane and the endoplasmic reticulum.
Step 2: Oxidation
The first committed step within the peroxisome is the oxidation of choloyl-CoA to 24,25-dehydrocholoyl-CoA. This reaction is catalyzed by Acyl-CoA Oxidase 2 (ACOX2) , a peroxisomal enzyme specific for branched-chain acyl-CoAs, including bile acid CoA esters.[1][2][3]
Step 3: Hydration and Dehydrogenation
The subsequent two steps, hydration and dehydrogenation, are catalyzed by a single multifunctional enzyme, the D-bifunctional protein (DBP) , also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4). DBP first hydrates 24,25-dehydrocholoyl-CoA to 24-hydroxycholoyl-CoA, which is then oxidized to 24-ketocholoyl-CoA.
Step 4: Thiolytic Cleavage
The final step is the thiolytic cleavage of 24-ketocholoyl-CoA by a peroxisomal thiolase . This reaction releases a molecule of acetyl-CoA and the final product, bisnorcholoyl-CoA. Bisnorcholoyl-CoA is then hydrolyzed to this compound.
Diagram of the Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from cholic acid.
Quantitative Data
Quantitative data on the biosynthesis of this compound is essential for understanding the efficiency and regulation of this pathway. While specific kinetic parameters for the human enzymes with bile acid substrates are not extensively reported in the literature, the following table summarizes the key enzymes and their known roles.
| Enzyme | Gene Name | Substrate(s) | Product(s) | Cellular Location |
| Bile Acid-CoA Ligase (BACL) | SLC27A5 | Cholic acid, ATP, CoA | Choloyl-CoA, AMP, PPi | Peroxisomal membrane, ER |
| Acyl-CoA Oxidase 2 (ACOX2) | ACOX2 | Choloyl-CoA | 24,25-Dehydrocholoyl-CoA, H₂O₂ | Peroxisome |
| D-bifunctional protein (DBP) | HSD17B4 | 24,25-Dehydrocholoyl-CoA, H₂O; 24-Hydroxycholoyl-CoA, NAD⁺ | 24-Hydroxycholoyl-CoA; 24-Ketocholoyl-CoA, NADH | Peroxisome |
| Peroxisomal Thiolase | ACAA1 | 24-Ketocholoyl-CoA, CoA | Bisnorcholoyl-CoA, Acetyl-CoA | Peroxisome |
Experimental Protocols
The study of this compound biosynthesis often involves in vitro assays using purified enzymes or cell fractions, followed by the analysis of reaction products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
In Vitro Assay for Cholic Acid Side-Chain Shortening
This protocol outlines a method for measuring the conversion of cholic acid to this compound in vitro using isolated peroxisomes.
Materials:
-
Isolated rat liver peroxisomes
-
Cholic acid
-
ATP
-
Coenzyme A (CoA)
-
NAD⁺
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
HPLC-MS/MS system
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from rat liver using differential centrifugation followed by a density gradient centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes with the reaction buffer containing cholic acid, ATP, CoA, and NAD⁺.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.
-
HPLC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound and other bile acid intermediates using a validated HPLC-MS/MS method.
Experimental Workflow for In Vitro Assay
References
- 1. A Physiology-Based Model of Human Bile Acid Metabolism for Predicting Bile Acid Tissue Levels After Drug Administration in Healthy Subjects and BRIC Type 2 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Bisnorcholic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnorcholic acid, a C22 bile acid analogue, is emerging as a molecule of interest in the complex regulation of lipid metabolism. While direct research on this compound is limited, studies on structurally similar nor-bile acids, such as norcholic acid, suggest a potential role as a modulator of the Farnesoid X Receptor (FXR). FXR is a critical nuclear receptor that governs the synthesis and homeostasis of bile acids, cholesterol, and triglycerides. This technical guide synthesizes the current understanding of the likely biological functions of this compound in lipid metabolism, drawing inferences from the known effects of related compounds and the downstream consequences of FXR modulation. This document provides an overview of the putative signaling pathways, detailed experimental protocols for investigation, and a framework for understanding its potential as a therapeutic agent.
Introduction
Bile acids are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] The farnesoid X receptor (FXR) is a key nuclear receptor that is activated by bile acids and plays a central role in controlling the expression of genes involved in lipid metabolism.[2] this compound is a C22 bile acid, structurally distinct from the more common C24 bile acids. This structural difference may alter its interaction with metabolic receptors such as FXR, leading to unique physiological effects. While direct quantitative data on this compound's impact on lipid profiles are not yet available in the literature, research on the related compound, norcholic acid (NorCA), suggests that it may act as an FXR antagonist. This antagonistic activity forms the basis of our current understanding of this compound's potential role in lipid metabolism.
Putative Mechanism of Action: FXR Antagonism
The primary hypothesis for this compound's role in lipid metabolism centers on its potential to act as an antagonist or a weak partial agonist of the Farnesoid X Receptor (FXR). FXR is a master regulator of genes involved in the metabolism of bile acids, cholesterol, and triglycerides.[2][3]
The Role of FXR in Lipid Homeostasis
Activated FXR influences lipid metabolism through several mechanisms:
-
Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4]
-
Regulation of Triglyceride Metabolism: FXR activation can lower plasma triglyceride levels by inducing the expression of apolipoprotein C-II (ApoC-II) and lipoprotein lipase (LPL), which promote the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL).[2] Furthermore, FXR activation can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis (lipogenesis) in the liver.[5]
-
Modulation of Cholesterol Transport: FXR plays a role in reverse cholesterol transport by influencing the expression of genes involved in high-density lipoprotein (HDL) metabolism.[2]
Consequences of FXR Antagonism by this compound
By antagonizing FXR, this compound would be expected to counteract these effects, leading to:
-
Increased Bile Acid Synthesis: Inhibition of the FXR/SHP pathway would de-repress CYP7A1, leading to increased conversion of cholesterol into bile acids.[4]
-
Altered Triglyceride Levels: By blocking FXR, this compound may lead to increased hepatic lipogenesis through the disinhibition of SREBP-1c.[5] This could potentially result in elevated hepatic and plasma triglyceride levels.
-
Impact on Cholesterol Levels: The increased consumption of cholesterol for bile acid synthesis could lead to a decrease in hepatic cholesterol levels.
Signaling Pathways
The presumed mechanism of action of this compound via FXR antagonism involves a cascade of molecular events that ultimately alter the expression of genes critical for lipid metabolism.
Caption: this compound antagonizes the FXR-RXR heterodimer.
The diagram above illustrates the proposed signaling pathway. Under normal conditions, bile acids activate the FXR-RXR heterodimer, leading to the induction of SHP. SHP then represses the transcription of CYP7A1 and SREBP-1c. This compound, by antagonizing FXR, would prevent this cascade, leading to the de-repression of CYP7A1 and SREBP-1c, thereby promoting bile acid synthesis and lipogenesis, respectively.
Quantitative Data
As of the date of this publication, there is a lack of direct quantitative data from studies specifically investigating the effects of this compound on lipid profiles in animal models or humans. The table below presents hypothetical outcomes based on the presumed mechanism of action as an FXR antagonist. These are not experimental results but rather predicted effects that require experimental validation.
| Parameter | Predicted Effect of this compound | Rationale |
| Plasma Triglycerides | Increase | De-repression of SREBP-1c leading to increased hepatic lipogenesis and VLDL secretion. |
| Hepatic Triglycerides | Increase | Increased de novo lipogenesis in the liver. |
| Total Plasma Cholesterol | Decrease or No Change | Increased conversion of cholesterol to bile acids may lower hepatic cholesterol, but effects on VLDL and LDL cholesterol could be complex. |
| HDL Cholesterol | No Predicted Change | The effect of FXR antagonism on HDL metabolism is not well-established. |
| LDL Cholesterol | No Predicted Change | The net effect on LDL is difficult to predict as it would be influenced by changes in VLDL metabolism and hepatic cholesterol homeostasis. |
| Bile Acid Pool Size | Increase | Increased synthesis via de-repression of CYP7A1. |
Experimental Protocols
To investigate the biological role of this compound in lipid metabolism, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
In Vitro FXR Activity Assay
This protocol is designed to determine if this compound can modulate the activity of the Farnesoid X Receptor.
Objective: To assess the agonist or antagonist activity of this compound on FXR.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of an FXR response element)
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Known FXR agonist (e.g., GW4064)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HepG2 cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
For antagonist testing, co-treat cells with a fixed concentration of a known FXR agonist (e.g., 1 µM GW4064) and varying concentrations of this compound.
-
Include appropriate vehicle controls.
-
-
Reporter Gene Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity for each treatment group.
-
Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
References
- 1. The Role of Bile Acids in Cholesterol Metabolism and Lipid Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bisnorcholic Acid: A Human Urinary Metabolite as a Biomarker in Health and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of bisnorcholic acid, a C22 bile acid, as a human urinary metabolite. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of bile acids and their potential as biomarkers. This document details the biosynthesis of this compound, its clinical significance, quantitative data, and detailed analytical methodologies for its detection and quantification in human urine.
Introduction to this compound
This compound is a C22 trihydroxy bile acid, structurally similar to one of the primary human bile acids, cholic acid, but with a side chain that is shortened by two carbon units. While present in very low concentrations in healthy individuals, its excretion in urine can be indicative of certain metabolic dysregulations, particularly those affecting peroxisomal function and liver health. As a urinary metabolite, it offers a non-invasive window into these physiological and pathological processes.
Biosynthesis of this compound
The formation of this compound is intrinsically linked to the catabolism of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid. This process primarily occurs in the liver and involves a series of enzymatic modifications to the cholesterol molecule, including hydroxylation of the steroid nucleus and shortening of the aliphatic side chain.
The key step leading to the formation of nor- (C23) and bisnor- (C22) bile acids is the peroxisomal β-oxidation of the C27 bile acid intermediates.[1][2][3][4] In the normal pathway, this process involves a specific set of enzymes that shorten the side chain by three carbons to produce the mature C24 bile acids.
However, under certain conditions, such as genetic defects in peroxisomal enzymes or severe liver disease, this β-oxidation process can be altered, leading to the formation of atypical bile acids with shortened side chains. This compound arises from an additional round of β-oxidation of a norcholic acid intermediate.
Clinical Significance
The presence of elevated levels of this compound and other atypical bile acids in urine is often associated with cholestatic liver diseases. In conditions such as primary biliary cirrhosis, primary sclerosing cholangitis, and liver cirrhosis, the impaired bile flow leads to an accumulation of bile acids in the liver. This can result in cellular damage and trigger alternative metabolic pathways, including the formation and urinary excretion of atypical bile acids.
Elevated urinary bile acids, including sulfated forms, are considered indicators of hepatic fibrosis and cholestasis. While specific data for this compound is limited, studies on the broader urinary bile acid profile in liver disease patients suggest that the excretion of atypical bile acids is a common feature.
Quantitative Data
Quantitative data specifically for this compound in human urine is not widely available in the literature. However, studies analyzing the full spectrum of urinary bile acids in healthy and diseased populations provide a basis for understanding its expected concentrations. The following table summarizes representative data for related bile acids to provide context.
| Analyte | Condition | Matrix | Concentration (µmol/g creatinine) | Reference |
| Norcholic Acid | Cirrhosis | Urine | 6.2 ± 6.8 | Foberg et al., 1986 |
| Norcholic Acid | Non-cirrhotic Liver Disease | Urine | 1.3 ± 1.8 | Foberg et al., 1986 |
| Total Sulfated Bile Acids | Primary Biliary Cirrhosis | Urine | Median: 67.9 | Shiraishi et al., 2011 |
| Total Sulfated Bile Acids | PBC with Cirrhosis | Urine | Median: 210.3 | Shiraishi et al., 2011 |
| Total Sulfated Bile Acids | PBC without Cirrhosis | Urine | Median: 27.7 | Shiraishi et al., 2011 |
Experimental Protocols
The analysis of this compound in urine typically involves extraction, derivatization (for Gas Chromatography-Mass Spectrometry), and instrumental analysis. Below are detailed methodologies for both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like bile acids, derivatization is necessary.
5.1.1. Sample Preparation and Extraction
-
Urine Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is preferable to account for diurnal variations.
-
Internal Standard Addition: Spike a known volume of urine (e.g., 1-5 mL) with an internal standard (e.g., a deuterated bile acid analogue) to correct for extraction losses and instrumental variability.
-
Hydrolysis (Optional): To measure total this compound (free and conjugated), enzymatic (e.g., with cholylglycine hydrolase) or chemical hydrolysis is required to cleave the amino acid conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the urine sample to pH ~2-3 with HCl.
-
Load the acidified urine onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elute the bile acids with methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
5.1.2. Derivatization
-
Oximation (for keto-bile acids): If keto-bile acids are of interest, treat the dried extract with a solution of hydroxylamine hydrochloride in pyridine to form oximes. This step is generally not essential for trihydroxy bile acids like this compound but is often included in general organic acid profiling.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups of the bile acids.
5.1.3. GC-MS Analysis
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknown peaks, or Selected Ion Monitoring (SIM) for targeted quantification of specific bile acids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze bile acids without derivatization, allowing for the simultaneous measurement of both free and conjugated forms.
5.2.1. Sample Preparation and Extraction
The extraction procedure is similar to that for GC-MS, often employing SPE for sample clean-up and concentration. Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) can also be used as a simpler alternative for sample preparation.
5.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), usually in negative ion mode for bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring specific fragment ions.
-
Signaling Pathways
Bile acids are not only digestive surfactants but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their signaling effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.
While the specific signaling properties of this compound have not been extensively studied, it is plausible that it may interact with these same pathways, albeit potentially with different affinity and efficacy compared to the more abundant C24 bile acids. The structural modifications in the side chain could influence its ability to bind to and activate these receptors. Further research is needed to elucidate the specific signaling roles of this compound and other atypical bile acids.
Conclusion
This compound is a minor urinary bile acid that can serve as a potential biomarker for disorders of peroxisomal β-oxidation and cholestatic liver diseases. Its detection and quantification require sensitive analytical techniques such as GC-MS and LC-MS/MS. While more research is needed to fully understand its quantitative levels in various pathological states and its specific signaling functions, the study of this compound and other atypical bile acids holds promise for advancing our understanding of liver pathophysiology and for the development of novel diagnostic and therapeutic strategies.
References
- 1. The role of peroxisomal fatty acyl-CoA beta-oxidation in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of Bisnorcholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcholic acid, a C22 bile acid, represents a fascinating intersection of natural product chemistry, metabolism, and potential pharmacology. Its discovery and initial characterization have paved the way for a deeper understanding of bile acid metabolism and the role of side-chain modification in biological activity. This technical guide provides an in-depth overview of the core aspects of this compound's discovery, its physicochemical properties, and the experimental methodologies that have been pivotal in its study.
This compound, systematically known as (2S)-2-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aS)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]propanoic acid, is a metabolite of cholic acid.[1] It is characterized by a shortened side chain resulting from an additional cycle of peroxisomal β-oxidation of its C24 precursor.[1] While present in trace amounts in healthy individuals, it has been identified in the urine of patients with certain metabolic disorders, such as cerebrotendinous xanthomatosis (CTX).[1]
Discovery
The seminal work on the discovery of this compound was conducted by Japanese researchers Shimizu and Kazuno in the early 20th century.[1] Their investigations into the bile components of the toad (Bufo vulgaris formosus) led to the isolation of various stero-bile acids. A key experimental step in the characterization of these novel compounds was ozonolysis, a chemical reaction that cleaves carbon-carbon double bonds.[1] Through this process, Shimizu and Kazuno were able to degrade the larger stero-bile acids into a C22 acid, which they identified as this compound.[1] This discovery was instrumental in elucidating the nuclear structure and the position of the side-chain double bonds of the parent stero-bile acids.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Systematic Name | (2S)-2-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aS)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]propanoic acid |
| Common Synonyms | Dinorcholic acid, 24-dinor-3α,7α,12α-trihydroxy-5β-cholan-22-oic acid |
| Molecular Formula | C₂₂H₃₆O₅ |
| Molecular Weight | 380.5 g/mol |
| Appearance | Solid |
Experimental Protocols
Ozonolysis for Structural Elucidation (Classic Method)
The initial characterization of this compound relied on classical chemical degradation methods. The following is a generalized protocol for ozonolysis, similar to the approach that would have been used by Shimizu and Kazuno.
Objective: To cleave the side-chain double bond of a stero-bile acid precursor to yield this compound.
Materials:
-
Isolated stero-bile acid (e.g., from toad bile)
-
Solvent (e.g., chloroform, methanol)
-
Ozone (O₃) gas
-
Ozone generator
-
Reducing agent (e.g., zinc dust, dimethyl sulfide)
-
Workup and purification reagents (e.g., water, acids, bases, chromatography supplies)
Procedure:
-
Dissolve the purified stero-bile acid in a suitable solvent and cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent to the solution to quench the ozonide intermediate. This is a critical step to prevent the formation of unwanted side products.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent to ensure complete recovery of the product.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purify the resulting crude product, this compound, using techniques such as column chromatography or recrystallization.
-
Characterize the purified product using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods.
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis and Metabolism
This compound is a product of the catabolism of cholic acid. The following diagram illustrates the general pathway of bile acid synthesis from cholesterol and the subsequent metabolism of cholic acid to this compound.
References
Unraveling the Enigma of Bisnorcholic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the physiological landscape of bisnorcholic acid in human plasma. Despite a comprehensive review of existing scientific literature, specific quantitative data on the physiological concentration of this compound remains elusive. This suggests that this compound is likely a minor component of the human bile acid pool, present at very low concentrations that are not routinely measured in standard bile acid profiling.
This document, therefore, provides a broader context by summarizing the physiological concentrations of more abundant and well-characterized bile acids in human plasma. It further outlines a detailed, state-of-the-art experimental protocol for the quantification of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique with the sensitivity to potentially detect and quantify rare bile acids like this compound. Additionally, this guide explores the well-established signaling pathways of major bile acids, which could provide a framework for future investigations into the potential biological roles of this compound.
Physiological Concentrations of Bile Acids in Human Plasma
While specific data for this compound is not available, the following table summarizes the reported physiological concentrations of several key primary and secondary bile acids in healthy human plasma. These values can vary significantly between individuals due to factors such as diet, gut microbiome composition, and genetics.
| Bile Acid | Type | Concentration Range (µmol/L) | Notes |
| Cholic acid (CA) | Primary | 0.1 - 2.5 | A major primary bile acid synthesized in the liver. |
| Chenodeoxycholic acid (CDCA) | Primary | 0.1 - 2.0 | Another major primary bile acid. |
| Deoxycholic acid (DCA) | Secondary | 0.1 - 1.5 | A secondary bile acid formed by gut bacteria. |
| Lithocholic acid (LCA) | Secondary | 0.05 - 0.5 | A secondary bile acid, generally present at lower concentrations. |
| Glycocholic acid (GCA) | Conjugated | 0.2 - 3.0 | A glycine-conjugated form of cholic acid. |
| Taurocholic acid (TCA) | Conjugated | 0.1 - 2.0 | A taurine-conjugated form of cholic acid. |
| Glycodeoxycholic acid (GDCA) | Conjugated | 0.1 - 1.5 | A glycine-conjugated form of deoxycholic acid. |
| Taurodeoxycholic acid (TDCA) | Conjugated | 0.05 - 1.0 | A taurine-conjugated form of deoxycholic acid. |
Note: The concentrations provided are approximate and can vary based on the analytical method and the specific cohort studied.
Experimental Protocol for Bile Acid Quantification in Human Plasma
The gold standard for the sensitive and specific quantification of bile acids in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical workflow.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard solution containing a mixture of deuterated bile acid standards (e.g., d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-GCA, d4-TCA). The internal standards are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the bile acids.
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition an SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the bile acids with an appropriate elution solvent (e.g., methanol containing 5% formic acid).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for chromatographic separation.
-
Mobile Phase: Employ a gradient elution with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode, as bile acids readily form [M-H]⁻ ions.
-
Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. For each bile acid and internal standard, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.
-
Data Analysis: Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of bile acid standards.
-
Signaling Pathways of Bile Acids
Specific signaling pathways for this compound have not been identified in the literature. However, the well-characterized signaling pathways of other bile acids provide a valuable framework for understanding their diverse physiological roles. The primary receptors for bile acids are the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is highly expressed in the liver and intestine and plays a central role in regulating bile acid, lipid, and glucose homeostasis.
Caption: FXR Signaling Pathway for Bile Acid Homeostasis.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Its activation by bile acids leads to the production of cyclic AMP (cAMP) and subsequent downstream signaling events.
Caption: TGR5 Signaling Pathway leading to GLP-1 Secretion.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for quantifying bile acids in human plasma.
Caption: Experimental Workflow for Bile Acid Quantification.
Conclusion and Future Directions
An In-depth Technical Guide to Bisnorcholic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnorcholic acid, a C22 bile acid, is a human metabolite derived from the primary bile acid, cholic acid. While less studied than its C24 counterparts, understanding its chemical characteristics and biological activities is crucial for a comprehensive view of bile acid metabolism and signaling. This technical guide provides a detailed overview of the structure and chemical properties of this compound, outlines general experimental protocols for its analysis and synthesis, and explores its potential role in cellular signaling pathways. Due to the limited availability of experimental data for this compound, this guide incorporates both reported information and predicted properties, clearly distinguishing between the two.
Chemical Structure and Identification
This compound is structurally a 24-dinor-5β-cholan-22-oic acid with three hydroxyl groups at the 3α, 7α, and 12α positions.[1] Its systematic IUPAC name is (2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid.
Key Identifiers:
-
CAS Number: Not available
-
PubChem CID: 9547705[1]
-
ChEBI ID: CHEBI:145219
-
HMDB ID: HMDB0002082
-
InChIKey: BBSJMECOWBMUCF-XPCRKILGSA-N[1]
-
SMILES: C--INVALID-LINK--O)C)O)O)C">C@@HC(=O)O[1]
Chemical and Physical Properties
Comprehensive experimental data on the physicochemical properties of this compound are scarce. The following table summarizes available experimental and predicted data.
| Property | Value | Data Type | Source |
| Molecular Formula | C22H36O5 | --- | PubChem |
| Molecular Weight | 380.5 g/mol | Computed | PubChem[1] |
| Physical Description | Solid | Experimental | Human Metabolome Database |
| Melting Point | Not available | Experimental | --- |
| Water Solubility | 0.4 g/L | Predicted | ALOGPS |
| logP | 1.71 | Predicted | ALOGPS |
| pKa (Strongest Acidic) | 4.51 | Predicted | ChemAxon |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies used for other bile acids can be adapted.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general framework for the quantification of bile acids in biological samples, which can be optimized for this compound.
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound standard
-
Internal standard (e.g., a deuterated analog of a related bile acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Precipitate proteins by adding 400 µL of ice-cold ACN. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN:MeOH (1:1, v/v)
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of the standard. For this compound ([M-H]⁻), the precursor ion would be approximately m/z 379.2.
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity.
-
Workflow Diagram:
Synthesis of this compound
Conceptual Synthetic Workflow:
The synthesis would likely proceed through a multi-step process starting from cholic acid, involving protection of the hydroxyl groups, oxidative cleavage of the C24-C25 bond to form a C22 carboxylic acid, and subsequent deprotection.
Biological Activity and Signaling Pathways
While specific studies on the biological activities of this compound are limited, as a bile acid, it is expected to interact with key nuclear receptors and membrane-bound receptors that govern bile acid homeostasis and metabolic regulation.
Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5)
Bile acids are the natural ligands for the nuclear receptor FXR and the membrane-bound G-protein-coupled receptor TGR5. Activation of these receptors plays a critical role in regulating bile acid synthesis, transport, and overall metabolic homeostasis. Although direct activation of FXR and TGR5 by this compound has not been extensively studied, it is plausible that it may act as a ligand for these receptors, potentially with different affinity and efficacy compared to primary bile acids like cholic acid and chenodeoxycholic acid.
Hypothesized Signaling Pathway:
Conclusion and Future Directions
This compound represents an understudied component of the human bile acid pool. While its fundamental structure is known, a significant gap exists in the experimental data regarding its chemical properties and biological functions. Future research should focus on:
-
Experimental determination of physicochemical properties: Obtaining accurate experimental data for melting point, pKa, and solubility in various solvents is essential for its chemical characterization and for designing further studies.
-
Development of a robust synthetic protocol: A reliable synthetic method would enable the production of sufficient quantities of pure this compound for in-depth biological investigations.
-
Elucidation of its role in signaling: Investigating the direct interaction of this compound with FXR, TGR5, and other potential receptors will clarify its role in metabolic regulation and its potential as a therapeutic target.
-
Metabolomic studies: Comprehensive metabolomic analyses can help to understand the physiological and pathophysiological conditions under which this compound levels are altered, providing insights into its biological relevance.
This guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting the current state of knowledge and underscoring the need for further investigation into this intriguing metabolite.
References
The Enigmatic Role of Bisnorcholic Acid in Enterohepatic Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnorcholic acid, a C22 atypical bile acid, represents a less-explored frontier in the complex landscape of enterohepatic circulation. While the pathways for common C24 bile acids are well-delineated, the specific functions and regulatory mechanisms of this compound remain largely uncharacterized. This technical guide synthesizes the current understanding of bile acid metabolism and provides a framework for investigating the role of this compound. We address the knowns of enterohepatic circulation, detail adaptable experimental protocols for quantitative analysis and functional characterization, and present the signaling pathways that likely govern the physiological effects of this atypical bile acid. This document is intended to be a foundational resource for researchers aiming to elucidate the function of this compound in health and disease.
Introduction to Enterohepatic Circulation and the Place of Atypical Bile Acids
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, playing a crucial role in dietary lipid absorption and cholesterol homeostasis.[1][2] Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver, conjugated with glycine or taurine, and secreted into bile.[3][4] In the intestine, they facilitate fat digestion and absorption before being reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal circulation.[2][5] A small fraction escapes reabsorption and is modified by the gut microbiota into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[4]
This compound is a trihydroxy bile acid distinguished by a shortened side chain (C22) compared to the common C24 bile acids.[6] While its presence has been noted, particularly in certain pathological conditions like bile acid synthesis disorders, its specific physiological function within the enterohepatic circulation is not well-defined.[7][8][9][10] Understanding the transport, metabolism, and regulatory effects of this compound is critical for a complete picture of bile acid physiology and may reveal novel therapeutic targets for cholestatic and metabolic diseases.
Quantitative Data on Bile Acids in Enterohepatic Circulation
Quantitative data on the concentrations of this compound in various compartments of the enterohepatic system are scarce in the published literature. To provide a comparative context, the following table summarizes typical concentrations of major human bile acids. Researchers can utilize the experimental protocols outlined in this guide to generate analogous data for this compound.
| Bile Acid | Typical Concentration in Systemic Blood (µM) | Typical Concentration in Portal Blood (µM) | Typical Concentration in Bile (mM) | Typical Concentration in Feces (µmol/g dry weight) | FXR Activation (EC50, µM) |
| Cholic Acid (CA) | 0.1 - 2.0 | 10 - 50 | 10 - 40 | 1 - 5 | >100 (weak agonist) |
| Chenodeoxycholic Acid (CDCA) | 0.1 - 2.0 | 10 - 50 | 5 - 30 | 1 - 5 | 10 - 25 (potent agonist) |
| Deoxycholic Acid (DCA) | 0.1 - 1.5 | 5 - 30 | 1 - 20 | 5 - 20 | ~50 |
| Lithocholic Acid (LCA) | <0.1 | <1 | <0.5 | 5 - 20 | ~20 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Concentrations can vary significantly based on prandial state, diet, and individual health status.
Core Signaling Pathway: Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that acts as a primary sensor for bile acids, regulating their synthesis, transport, and overall homeostasis.[11][12] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1]
The most potent endogenous FXR agonist is chenodeoxycholic acid (CDCA).[13] The binding affinity and functional effect (agonist or antagonist) of this compound on FXR have not been definitively established. A related compound, norcholic acid, has been shown to act as an FXR antagonist.[7][11] Determining the interaction of this compound with FXR is a critical step in understanding its physiological role.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma, bile, and fecal extracts.[14][15][16][17][18]
Methodology:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of a bile acid). Vortex and centrifuge to pellet proteins.
-
Bile: Dilute bile samples 1:100 to 1:1000 in methanol containing the internal standard.
-
Feces: Lyophilize fecal samples to determine dry weight. Extract a known mass of dried feces with a suitable solvent system (e.g., 75% ethanol) using sonication or bead beating. Centrifuge and collect the supernatant.
-
-
Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE step using a C18 or similar cartridge can be employed to clean up the sample and concentrate the analytes.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Generate a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
FXR Transactivation Assay
This cell-based reporter assay is used to determine if this compound can activate FXR and to quantify its potency.[1]
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human FXR.
-
An expression vector for human RXRα.
-
A reporter plasmid containing a luciferase gene under the control of an FXRE promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, treat the transfected cells with a range of concentrations of this compound. Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Intestinal Permeability using Caco-2 Cells
This assay assesses the transport of this compound across a model of the intestinal epithelium.[2][6][12][19][20][21]
Methodology:
-
Caco-2 Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber at various time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters.
Future Directions and Conclusion
The study of this compound and other atypical bile acids is an emerging field with the potential to significantly enhance our understanding of liver and intestinal physiology. Key areas for future research include:
-
Metabolic Pathway Elucidation: Identifying the specific enzymes responsible for the synthesis and degradation of this compound.
-
Transporter Specificity: Determining which of the known bile acid transporters (e.g., ASBT, OSTα/β, NTCP, BSEP) are responsible for the flux of this compound in the enterohepatic circulation.[5][22]
-
Interaction with Gut Microbiota: Investigating how gut bacteria metabolize this compound and how, in turn, this compound influences the composition and function of the gut microbiome.
-
In Vivo Studies: Utilizing animal models, potentially with radiolabeled this compound, to trace its circulation and determine its physiological effects in a whole-organism context.[16][23][24][25][26]
-
Clinical Relevance: Measuring the levels of this compound in patients with cholestatic liver diseases, metabolic syndrome, and other conditions to assess its potential as a biomarker or therapeutic target.[7][8][9][10][27]
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rarecholestasis.com [rarecholestasis.com]
- 8. Bile acid synthesis disorders - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Disease: inborn errors of bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholestasis associated to inborn errors in bile acid synthesis [explorationpub.com]
- 11. Bot Verification [gallmet.co.uk]
- 12. Bile acid regulation of gene expression: roles of nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. dial.uclouvain.be [dial.uclouvain.be]
- 16. researchgate.net [researchgate.net]
- 17. uab.edu [uab.edu]
- 18. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. moravek.com [moravek.com]
- 24. youtube.com [youtube.com]
- 25. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cholic acid for primary bile acid synthesis defects: a life-saving therapy allowing a favorable outcome in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
Bisnorcholic Acid and Its Interaction with Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bisnorcholic acid, a lesser-studied bile acid, and its putative interactions with the gut microbiota. While direct research on this compound is limited, this document extrapolates from the well-established principles of bile acid metabolism and microbial biotransformations to present a cohesive understanding of its potential synthesis, signaling functions, and physiological relevance. This guide includes detailed hypothetical experimental protocols for investigating this compound, quantitative data on related bile acid interactions, and visualizations of key pathways and workflows to facilitate further research in this emerging area.
Introduction to this compound
This compound is a C22 bile acid, structurally characterized by a shortened side chain compared to the more common C24 bile acids like cholic acid. The "bisnor-" prefix indicates the removal of two carbon atoms from the side chain of its parent molecule. While not one of the most abundant bile acids, its formation is a plausible consequence of gut microbial metabolism, which is known to perform a variety of modifications on primary bile acids.
The interaction between bile acids and the gut microbiota is a dynamic and bidirectional relationship that significantly influences host physiology.[1] Primary bile acids, synthesized in the liver from cholesterol, are metabolized by gut bacteria into a diverse pool of secondary bile acids.[2] These microbial transformations alter the physicochemical properties and signaling capabilities of bile acids, impacting host metabolism, immunity, and gut homeostasis.[3] Understanding the formation and function of minor bile acids like this compound is crucial for a complete picture of the bile acid-gut microbiota axis.
Biosynthesis of this compound by Gut Microbiota
The formation of this compound is hypothesized to occur through the microbial shortening of the C24 side chain of cholic acid. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions.[4]
Key Microbial Enzymes and Pathways:
-
Bile Salt Hydrolases (BSHs): The initial and obligatory step for most microbial bile acid transformations is the deconjugation of taurine or glycine residues from conjugated primary bile acids. This is carried out by bile salt hydrolases, which are widespread among gut bacteria, particularly in the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[5]
-
Side-Chain Cleavage Enzymes: Following deconjugation, specific microbial enzymes are responsible for the oxidative cleavage of the steroid side chain. While the complete pathway for this compound formation is not fully elucidated, it likely involves enzymes analogous to those involved in steroid degradation, such as CoA ligases, dehydrogenases, and thiolases.[4][6]
Below is a diagram illustrating the proposed microbial metabolic pathway leading to the formation of this compound from cholic acid.
Figure 1. Proposed microbial pathway for this compound formation.
Signaling Pathways Modulated by this compound
Bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes through the activation of nuclear and cell surface receptors.[3] The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[7]
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. The activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that provides negative feedback on bile acid synthesis. The affinity of different bile acids for FXR varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist. The ability of this compound to activate FXR is currently unknown but would be a critical determinant of its physiological function.
-
TGR5: TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[7] Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1) and promoting energy expenditure.[7] Lithocholic acid (LCA) and deoxycholic acid (DCA) are potent TGR5 agonists.[8] The interaction of this compound with TGR5 remains to be investigated.
The following diagram illustrates the potential signaling of this compound through FXR and TGR5.
Figure 2. Potential signaling of this compound via TGR5 and FXR.
Quantitative Data on Bile Acid-Microbiota Interactions
Direct quantitative data for this compound is scarce. However, data from studies on other microbially modified bile acids can provide a framework for understanding its potential concentrations and effects.
Table 1: Representative Concentrations of Bile Acids in Human Feces
| Bile Acid | Mean Concentration (nmol/g) | Reference |
| Cholic Acid (CA) | 50 - 500 | [9] |
| Chenodeoxycholic Acid (CDCA) | 100 - 1000 | [9] |
| Deoxycholic Acid (DCA) | 500 - 5000 | [9] |
| Lithocholic Acid (LCA) | 500 - 5000 | [9] |
| Ursodeoxycholic Acid (UDCA) | 10 - 100 | [9] |
| This compound | Not Reported |
Table 2: Receptor Activation Potency (EC50) of Various Bile Acids
| Bile Acid | FXR (µM) | TGR5 (µM) | Reference |
| Chenodeoxycholic Acid (CDCA) | 10-15 | >100 | |
| Cholic Acid (CA) | >100 | >100 | |
| Deoxycholic Acid (DCA) | 20-50 | 5-10 | [8] |
| Lithocholic Acid (LCA) | 20-50 | 0.5-1 | [8] |
| This compound | Unknown | Unknown |
Experimental Protocols
Investigating the interaction of this compound with the gut microbiota requires a combination of analytical, in vitro, and in vivo approaches.
Quantification of this compound in Biological Samples using LC-MS/MS
This protocol describes a general method for the targeted quantification of bile acids, which can be adapted for this compound.
Objective: To quantify the concentration of this compound in fecal and plasma samples.
Materials:
-
Fecal or plasma samples
-
Internal standards (e.g., deuterated this compound, if available, or a structurally similar deuterated bile acid)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Feces):
-
Lyophilize and homogenize fecal samples.
-
Weigh approximately 20-50 mg of dried feces into a microcentrifuge tube.
-
Add 1 mL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the sample preparation step.
-
Wash the cartridge with 1 mL of water.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[10][11][12]
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the samples.
-
Figure 3. Workflow for LC-MS/MS quantification of this compound.
In Vitro Fermentation with Fecal Slurries
This protocol allows for the investigation of the formation of this compound from cholic acid by the gut microbiota.[13][14][15]
Objective: To determine if the gut microbiota can convert cholic acid to this compound in vitro.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber or workstation
-
Sterile, anaerobic basal medium (e.g., containing peptone, yeast extract, salts)
-
Cholic acid stock solution (sterile, anaerobic)
-
Control vehicle (e.g., sterile, anaerobic water)
-
Sterile serum bottles or tubes with butyl rubber stoppers and aluminum seals
Procedure:
-
Prepare all materials and solutions under strict anaerobic conditions.
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic basal medium.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
In the anaerobic chamber, dispense 9 mL of the fecal slurry into sterile serum bottles.
-
Add 1 mL of the cholic acid stock solution to the treatment bottles to a final concentration of 100 µM.
-
Add 1 mL of the control vehicle to the control bottles.
-
Seal the bottles and incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).
-
Immediately quench the metabolic activity by adding an equal volume of ice-cold methanol.
-
Store samples at -80°C until LC-MS/MS analysis for cholic acid and this compound.
Conclusion and Future Directions
This compound represents a novel frontier in the study of the bile acid-gut microbiota axis. While direct evidence of its biological activity is currently lacking, its formation through microbial side-chain cleavage of cholic acid is a plausible metabolic pathway. Future research should focus on:
-
Isolation and characterization of gut bacteria capable of producing this compound.
-
Elucidation of the specific enzymatic pathways involved in its synthesis.
-
Determination of its binding affinity and activation potential for FXR and TGR5.
-
Investigation of its physiological effects in animal models of metabolic and inflammatory diseases.
The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to explore the role of this compound and other minor bile acids in health and disease. A deeper understanding of these microbial metabolites will undoubtedly provide new insights into the intricate interplay between the gut microbiome and host physiology, potentially leading to the development of novel therapeutic strategies.
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid analysis [sciex.com]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Bisnorcholic Acid in Metabolic Syndrome: A Technical Guide for Researchers
A forward-looking guide for researchers, scientists, and drug development professionals on the potential implications of the understudied bile acid, bisnorcholic acid, in the pathophysiology of metabolic syndrome.
Abstract
Metabolic syndrome, a constellation of conditions including central obesity, hypertension, insulin resistance, and dyslipidemia, presents a significant global health challenge. Bile acids, once considered mere digestive surfactants, have emerged as critical signaling molecules that regulate metabolism through the activation of nuclear and cell surface receptors, primarily the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 5 (TGR5). While the roles of major bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) in metabolic homeostasis are increasingly understood, a significant knowledge gap exists regarding the function of less abundant, structurally modified bile acids. This technical guide focuses on one such molecule: this compound. As a C22 trihydroxy bile acid, its structural similarity to cholic acid suggests a potential, yet unexplored, role in metabolic regulation. This document synthesizes the limited available information on this compound, infers its potential metabolic functions based on the known activities of structurally related bile acids, and provides a roadmap for future research, including detailed hypothetical experimental protocols and data presentation frameworks.
Introduction to this compound
This compound, also known as dinorcholate, is a trihydroxy bile acid with a C22 steroid nucleus.[1] It is structurally analogous to cholic acid, a primary C24 bile acid, but with a shortened side chain. It has been identified as a human metabolite present in both urine and serum.[1] The metabolic pathways leading to the synthesis of this compound are not well-elucidated but are presumed to involve the side-chain shortening of cholic acid, a process that can occur through peroxisomal β-oxidation.
Table 1: Structural Comparison of Cholic Acid and this compound
| Feature | Cholic Acid | This compound |
| Chemical Formula | C₂₄H₄₀O₅ | C₂₂H₃₆O₅ |
| Molar Mass | 408.57 g/mol | 380.52 g/mol |
| Core Structure | 5β-cholan-24-oic acid | 24-dinor-5β-cholan-22-oic acid |
| Hydroxyl Groups | 3α, 7α, 12α | 3α, 7α, 12α |
| Side Chain Length | C5 | C3 |
Inferred Signaling Pathways and Metabolic Role
Due to the scarcity of direct experimental data on this compound, its potential role in metabolic syndrome is inferred from the well-established functions of its structural analog, cholic acid. Cholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[2][3] It is hypothesized that this compound may also interact with and modulate FXR and potentially TGR5 signaling pathways.
Hypothetical Farnesoid X Receptor (FXR) Activation
FXR activation by bile acids in the liver and intestine initiates a cascade of gene expression changes that collectively improve metabolic homeostasis.[2][3] We postulate that this compound could mimic these effects.
Caption: Hypothetical activation of the Farnesoid X Receptor (FXR) by this compound.
Upon binding to FXR, this compound would induce its heterodimerization with the retinoid X receptor (RXR). This complex would then translocate to the nucleus and bind to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Potential Downstream Effects of Inferred FXR Activation by this compound:
-
Lipid Metabolism: Upregulation of genes involved in bile acid transport (e.g., BSEP) and downregulation of cholesterol synthesis (e.g., HMG-CoA reductase) and triglyceride synthesis (e.g., SREBP-1c).
-
Glucose Metabolism: Suppression of gluconeogenesis (e.g., PEPCK, G6Pase) and promotion of glycogen synthesis.
-
Inflammation: Inhibition of pro-inflammatory signaling pathways.
Potential TGR5-Mediated Signaling
TGR5 is a G-protein-coupled receptor activated by various bile acids, leading to the production of intracellular cyclic AMP (cAMP). This signaling cascade has been shown to improve glucose homeostasis and reduce inflammation. The ability of this compound to activate TGR5 remains to be determined.
Caption: Postulated TGR5 signaling pathway initiated by this compound.
Proposed Experimental Protocols for Elucidating the Role of this compound
To validate the inferred roles of this compound in metabolic syndrome, a series of well-defined experiments are necessary. The following protocols are proposed as a starting point for investigation.
Synthesis of this compound
Caption: A proposed workflow for the chemical synthesis of this compound.
Methodology:
-
Protection: The 3α, 7α, and 12α hydroxyl groups of cholic acid are protected using a suitable protecting group (e.g., acetyl or silyl ethers).
-
Oxidative Cleavage: The protected cholic acid is subjected to oxidative cleavage of the C23-C24 bond of the side chain. This can be achieved using reagents such as potassium permanganate or ruthenium tetroxide.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
In Vitro Receptor Activation Assays
To determine if this compound can activate FXR and TGR5, cell-based reporter assays are essential.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Transfection: Cells are transiently transfected with expression plasmids for FXR and RXR (for FXR assay) or TGR5 (for TGR5 assay), along with a reporter plasmid containing a luciferase gene under the control of a response element (e.g., FXRE or CRE).
-
Treatment: Transfected cells are treated with varying concentrations of this compound, with a known agonist (e.g., GW4064 for FXR, oleanolic acid for TGR5) as a positive control.
-
Luciferase Assay: After incubation, luciferase activity is measured to quantify receptor activation.
Gene Expression Analysis in HepG2 Cells
To investigate the effect of this compound on the expression of genes involved in metabolic pathways, quantitative real-time PCR (qRT-PCR) can be performed using a human hepatocyte cell line.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are treated with this compound for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.
-
qRT-PCR: The expression levels of target genes (e.g., SHP, CYP7A1, SREBP-1c, PEPCK) are quantified using qRT-PCR.
In Vivo Studies in a Mouse Model of Metabolic Syndrome
To assess the in vivo efficacy of this compound, a diet-induced obesity mouse model can be utilized.
Methodology:
-
Animal Model: C57BL/6J mice are fed a high-fat diet for 12 weeks to induce metabolic syndrome.
-
Treatment: Mice are orally administered with vehicle or this compound daily for 4 weeks.
-
Metabolic Phenotyping: Body weight, food intake, glucose tolerance (GTT), and insulin tolerance (ITT) are monitored.
-
Biochemical Analysis: At the end of the study, serum levels of glucose, insulin, triglycerides, and cholesterol are measured.
-
Tissue Analysis: Liver and adipose tissue are collected for histological analysis and gene expression studies.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical framework for summarizing the quantitative data that would be generated from the proposed experiments.
Table 2: Hypothetical EC₅₀ Values for Receptor Activation
| Compound | FXR EC₅₀ (µM) | TGR5 EC₅₀ (µM) |
| This compound | To be determined | To be determined |
| Cholic Acid (Control) | 50-100 | >100 |
| GW4064 (Positive Control) | 0.01-0.1 | N/A |
| Oleanolic Acid (Positive Control) | N/A | 1-10 |
Table 3: Hypothetical Effects on Metabolic Parameters in a Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Gain (%) | Value ± SD | Value ± SD | Value ± SD |
| Fasting Blood Glucose (mg/dL) | Value ± SD | Value ± SD | Value ± SD |
| Serum Insulin (ng/mL) | Value ± SD | Value ± SD | Value ± SD |
| Serum Triglycerides (mg/dL) | Value ± SD | Value ± SD | Value ± SD |
| Serum Cholesterol (mg/dL) | Value ± SD | Value ± SD | Value ± SD |
Conclusion and Future Directions
This compound represents a significant unknown in the complex signaling network of bile acids. Its structural similarity to cholic acid strongly suggests a potential role in the regulation of metabolic processes relevant to metabolic syndrome. The lack of direct experimental evidence, however, underscores a critical need for further investigation. The experimental roadmap outlined in this guide provides a comprehensive strategy to synthesize this compound, characterize its interaction with key metabolic receptors, and evaluate its therapeutic potential in preclinical models. Elucidating the function of this compound will not only fill a crucial gap in our understanding of bile acid biology but may also pave the way for the development of novel therapeutic interventions for metabolic diseases. Future research should also focus on developing sensitive analytical methods for the accurate quantification of this compound in human samples to explore its potential as a biomarker for metabolic syndrome.
References
An In-depth Technical Guide to the Signaling Pathways of Bile Acids with a Focus on Bisnorcholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3] These steroid acids, synthesized from cholesterol in the liver, act as ligands for nuclear receptors and G protein-coupled receptors, thereby controlling their own synthesis and transport, as well as influencing glucose, lipid, and energy homeostasis.[1][2][3] The primary bile acid receptors that mediate these effects are the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3]
This technical guide provides a comprehensive overview of the signaling pathways involving bile acids, with a speculative exploration of the potential role of bisnorcholic acid. This compound is a C22 bile acid, meaning it has a shortened side chain compared to the more common C24 bile acids. While specific experimental data on the signaling activities of this compound are currently limited in publicly available literature, its structural characteristics suggest potential interactions with known bile acid signaling pathways. This guide will detail the established signaling cascades of FXR and TGR5, present quantitative data for the activity of various bile acids to provide a comparative context, and offer detailed experimental protocols for key assays used to investigate these pathways. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of novel or less-characterized bile acids like this compound.
Core Signaling Pathways
The physiological effects of bile acids are primarily mediated by two key receptors: the nuclear receptor FXR and the cell surface G protein-coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor that is highly expressed in the liver and intestine.[4] It plays a central role in the negative feedback regulation of bile acid synthesis. The most potent endogenous FXR agonist is chenodeoxycholic acid (CDCA).[5][6]
Mechanism of Activation and Downstream Effects:
-
Ligand Binding and Heterodimerization: Upon binding to a bile acid ligand in the cytoplasm, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[5]
-
Gene Transcription Regulation: This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
-
Inhibition of Bile Acid Synthesis: A key downstream effect of FXR activation is the induction of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α), which are critical for the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5]
-
Regulation of Bile Acid Transport: FXR activation also upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for pumping bile acids from hepatocytes into the bile canaliculi, and other transporters involved in the enterohepatic circulation of bile acids.[6]
Figure 1. FXR Signaling Pathway.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5, also known as Gpbar1, is a cell surface receptor that is activated by bile acids.[7] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells.[7] The most potent endogenous TGR5 agonists are the secondary bile acids, lithocholic acid (LCA) and deoxycholic acid (DCA).[2][8]
Mechanism of Activation and Downstream Effects:
-
Ligand Binding and G-protein Activation: Bile acids bind to TGR5 on the cell surface, leading to the activation of the associated Gs alpha subunit of the G protein complex.[9]
-
cAMP Production: Activated Gs alpha stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
PKA Activation and Cellular Responses: The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse physiological responses. In intestinal L-cells, for example, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis.[7] In brown adipose tissue, TGR5 activation promotes energy expenditure.[10]
Figure 2. TGR5 Signaling Pathway.
Quantitative Data on Bile Acid Receptor Activation
The following tables summarize the half-maximal effective concentrations (EC50) for the activation of FXR and TGR5 by various bile acids. This data is crucial for comparing the potency of different bile acids and for designing experiments to investigate their signaling properties.
Table 1: FXR Activation by Various Bile Acids
| Bile Acid | Receptor | Assay Type | EC50 (µM) | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Human FXR | Reporter Gene Assay | 17 | [5] |
| Deoxycholic Acid (DCA) | Human FXR | Reporter Gene Assay | >17 | [5] |
| Lithocholic Acid (LCA) | Human FXR | Reporter Gene Assay | >17 | [5] |
| Cholic Acid (CA) | Human FXR | Reporter Gene Assay | ~600 | [5] |
| Obeticholic Acid (OCA) | Human FXR | Reporter Gene Assay | 0.099 | [6] |
Table 2: TGR5 Activation by Various Bile Acids
| Bile Acid | Receptor | Assay Type | EC50 (nM) | Reference(s) |
| Lithocholic Acid (LCA) | Human TGR5 | cAMP Assay | 990 | [11] |
| Deoxycholic Acid (DCA) | Human TGR5 | cAMP Assay | 1400 | [11] |
| Chenodeoxycholic Acid (CDCA) | Human TGR5 | cAMP Assay | 7500 | [11] |
| Taurochenodeoxycholic Acid (TCDCA) | Human TGR5 | cAMP Assay | 3800 | [11] |
| Taurolithocholic acid (TLCA) | Human TGR5 | cAMP Assay | ~500 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study bile acid signaling pathways.
FXR Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate FXR and induce the transcription of a reporter gene.
Principle:
HEK293T cells are co-transfected with an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (FXREs). Upon activation by a ligand, FXR binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
pCMX-hFXR expression plasmid
-
pGL4.74[hRluc/TK] (or similar) reporter plasmid containing FXREs
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-Lipofectamine complex in Opti-MEM. Mix 100 ng of the FXR expression plasmid and 100 ng of the FXRE-luciferase reporter plasmid.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.
-
Combine the DNA and Lipofectamine solutions and incubate at room temperature for 20 minutes.
-
Add the transfection complex to each well.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with DMEM containing the test compounds (e.g., this compound) at various concentrations. Include a positive control (e.g., CDCA or GW4064) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
-
Data Analysis: Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Figure 3. FXR Reporter Assay Workflow.
TGR5 cAMP Assay
This assay measures the ability of a compound to activate TGR5 and induce the production of intracellular cyclic AMP (cAMP).
Principle:
Cells endogenously expressing or overexpressing TGR5 are treated with a test compound. TGR5 activation leads to an increase in intracellular cAMP levels. The amount of cAMP produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TGR5
-
Cell culture medium and supplements
-
cAMP-Glo™ Assay kit or similar
-
384-well white, opaque cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells in a 384-well plate at an appropriate density and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., LCA or a synthetic TGR5 agonist).
-
Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Following the manufacturer's protocol for the cAMP-Glo™ Assay, add the cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution containing a protein kinase A (PKA) that is activated by cAMP.
-
Add the Kinase-Glo® Reagent, which measures the amount of remaining ATP after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP in the well.
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples and plot it against the compound concentration to determine the EC50 value.
Figure 4. TGR5 cAMP Assay Workflow.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to measure the change in the expression of FXR or TGR5 target genes in response to treatment with a bile acid.
Principle:
Cells or tissues are treated with the test compound. Total RNA is then extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for the target genes (e.g., SHP, BSEP, FGF19 for FXR; GLP-1 for TGR5). The amount of PCR product is quantified in real-time using a fluorescent dye, and the change in gene expression is calculated relative to a control group.
Materials:
-
Cultured cells (e.g., HepG2 for liver-related genes) or tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell/Tissue Treatment: Treat cells or animals with the test compound for a specified duration.
-
RNA Extraction: Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Conclusion
The signaling pathways mediated by FXR and TGR5 are central to the regulation of metabolism and inflammation by bile acids. While this compound remains a largely uncharacterized molecule in this context, its unique structure warrants investigation into its potential as a modulator of these critical pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other novel bile acid derivatives. Future studies elucidating the specific interactions of this compound with FXR and TGR5 will be invaluable in understanding its physiological role and potential for the treatment of metabolic diseases.
References
- 1. Bile acid regulation of gene expression: roles of nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Note: Quantitative Analysis of Bisnorcholic Acid in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bisnorcholic acid in human serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this atypical bile acid in a complex biological matrix.
Introduction
This compound is a C22 bile acid, two carbons shorter than the more common C24 bile acids. Its presence and concentration in biological fluids can be indicative of certain metabolic disorders and peroxisomal dysfunction. Accurate and precise quantification of this compound is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of low-abundance metabolites like this compound in complex matrices such as serum.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS): d4-Cholic Acid or other suitable stable isotope-labeled bile acid
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from serum.[1]
-
Allow serum samples to thaw completely at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d4-Cholic Acid in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reverse-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.9 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over a suitable time to ensure separation from isomeric bile acids.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound and a common internal standard. These would require optimization of collision energies (CE) and other source parameters on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 379.3 | 379.3 | 50 |
| d4-Cholic Acid (IS) | 411.3 | 411.3 | 50 |
Note: Unconjugated bile acids often do not fragment efficiently under typical collision-induced dissociation (CID) conditions. Therefore, monitoring the precursor ion as the product ion is a common practice for their quantification. More specific fragmentation may be achievable with higher energy CID or different MS/MS techniques.
Data Presentation
The following table summarizes the expected performance characteristics of a validated method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (%CV) | Intra-day and Inter-day < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits as defined by regulatory guidelines (e.g., < 15% CV) |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in serum.
LC-MS/MS Quantification Principle
References
Application Note: Quantitative Analysis of Bisnorcholic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of bisnorcholic acid in biological samples using gas chromatography-mass spectrometry (GC-MS). This compound, a C22 bile acid, requires derivatization to increase its volatility for GC-MS analysis. This document outlines a comprehensive workflow, including sample extraction, a two-step derivatization process involving methylation and trimethylsilylation, and the instrumental parameters for GC-MS analysis. The provided methodology is based on established principles for the analysis of related bile acids and is intended to serve as a robust starting point for researchers. Quantitative data, where available from analogous compounds, is presented to guide method development and validation.
Introduction
This compound is a C22 bile acid, a lower homolog of the more common C24 bile acids. The analysis of bile acids is crucial in clinical and pharmaceutical research as their profiles can be indicative of various physiological and pathological states. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of bile acids due to its high resolution and sensitivity. However, the low volatility of bile acids necessitates a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis. This protocol details a widely used derivatization method involving the methylation of the carboxylic acid group followed by trimethylsilylation of the hydroxyl groups.
Experimental Protocols
Sample Preparation: Extraction of this compound from Serum/Plasma
This protocol is designed for the extraction of bile acids from serum or plasma samples.
Materials:
-
Serum or Plasma Sample
-
Internal Standard (e.g., d4-deoxycholic acid)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of serum or plasma, add a known amount of internal standard.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elute the bile acids with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization
This two-step protocol ensures the derivatization of both the carboxylic acid and hydroxyl functional groups of this compound.
Step 1: Methylation of the Carboxyl Group
Materials:
-
Dried sample extract from the previous step
-
Methanolic HCl (2.5 M)
-
Heating block or oven
Procedure:
-
Add 200 µL of methanolic HCl to the dried sample extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen gas.
Step 2: Trimethylsilylation of the Hydroxyl Groups
Materials:
-
Dried, methylated sample from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried, methylated sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Temperature Program | Initial temperature 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min, then ramp to 300°C at 5°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
The following table provides hypothetical yet plausible quantitative data for the analysis of a this compound derivative, based on the analysis of similar bile acids. This data should be experimentally verified.
| Analyte | Derivative | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Methyl ester, di-TMS | ~ 15-20 | [M-15]+ | [M-90]+, [M-15-90]+ | ~ 0.5 | ~ 1.5 |
Note: M represents the molecular weight of the derivatized this compound. The exact m/z values will depend on the specific derivative formed. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and will need to be determined during method validation.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization pathway for this compound for GC-MS analysis.
Discussion
The successful analysis of this compound by GC-MS is highly dependent on the efficiency of the extraction and derivatization steps. The use of an internal standard is critical for accurate quantification to correct for any losses during sample preparation and variations in injection volume. The choice of derivatization reagents, reaction times, and temperatures should be optimized to ensure complete derivatization and avoid the formation of byproducts.
The provided GC-MS parameters are a starting point. The oven temperature program may need to be adjusted to achieve optimal separation of this compound from other bile acids or matrix components. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended as it offers higher sensitivity and selectivity compared to full scan mode. The selection of appropriate quantification and qualifier ions is crucial for reliable identification and quantification. These ions should be specific to the derivatized this compound and free from interference from other compounds in the sample.
Method validation should be performed according to established guidelines, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis, along with the provided visualizations and data tables, offer a solid foundation for researchers, scientists, and drug development professionals to establish a reliable and robust analytical method for this important bile acid.
Application Note: Derivatization of Bisnorcholic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisnorcholic acid is a C22 bile acid, a human metabolite that plays a role in lipid metabolism.[1] The analysis of bile acids is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of structurally similar bile acids. However, due to their low volatility, bile acids require derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and improve its chromatographic behavior for GC-MS analysis.
The described method is a two-step derivatization process involving methylation of the carboxylic acid group followed by trimethylsilylation (TMS) of the hydroxyl groups. This dual derivatization approach is robust and yields stable derivatives suitable for quantitative analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methanol, anhydrous
-
Benzene, anhydrous
-
TMS diazomethane (approx. 10% in hexane)
-
Pyridine, anhydrous
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
-
Sample vials, 2 mL, with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Centrifugal concentrator or nitrogen evaporator
Two-Step Derivatization Protocol
This protocol is adapted from a general method for the derivatization of bile acids for GC-MS analysis.
Step 1: Methylation of the Carboxyl Group
-
Accurately transfer a known amount of this compound standard into a sample vial.
-
Evaporate the solvent to complete dryness using a centrifugal concentrator or a stream of nitrogen gas.
-
To the dried sample, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane (approx. 10% in hexane).
-
Mix thoroughly and allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the reagents completely under a gentle stream of nitrogen gas in a fume hood.
Step 2: Trimethylsilylation of the Hydroxyl Groups
-
To the dried, methylated sample from Step 1, add 25 µL of anhydrous pyridine and 50 µL of N-trimethylsilylimidazole (TMSI).
-
Add 5 µL of trimethylchlorosilane (TMCS) as a catalyst.
-
Securely cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of the derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 180°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 50-800 m/z |
Data Presentation
The following table summarizes the key quantitative parameters for the derivatization and analysis of this compound. The retention time and characteristic m/z fragments for this compound should be determined by injecting a derivatized standard.
| Analyte | Derivatization Method | Expected Derivative | Retention Time (min) | Characteristic m/z Fragments |
| This compound | Methylation & Trimethylsilylation | This compound-methyl ester, tris-TMS ether | To be determined experimentally | To be determined experimentally |
Workflow Diagram
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Results and Discussion
The two-step derivatization process effectively converts the polar carboxyl and hydroxyl groups of this compound into their corresponding methyl ester and trimethylsilyl ethers. This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The resulting derivatized molecule will have a higher molecular weight, which will be reflected in the mass spectrum.
When analyzing the mass spectrum of the derivatized this compound, characteristic fragmentation patterns are expected. These will likely include a molecular ion peak (M+), as well as fragment ions resulting from the loss of methyl groups, trimethylsilyl groups, and cleavage of the steroid backbone. The exact fragmentation pattern should be confirmed by analyzing a pure standard of derivatized this compound.
The described two-step derivatization protocol involving methylation and trimethylsilylation is a reliable method for the preparation of this compound for GC-MS analysis. This method enhances the volatility and chromatographic performance of the analyte, allowing for its sensitive and specific detection. The provided GC-MS parameters serve as a starting point for method development and optimization. For accurate quantification and identification, it is essential to analyze a derivatized this compound standard to determine its retention time and mass spectral characteristics.
References
Application Note: High-Recovery Solid-Phase Extraction of Bisnorcholic Acid from Bile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of bisnorcholic acid from complex bile matrices. The described method utilizes a C18-based sorbent, ensuring high recovery and purity of the analyte, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This protocol is designed to be a reliable and reproducible method for researchers in drug development and metabolic studies.
Introduction
This compound is a C22 bile acid that can be found in bile and is relevant in various physiological and pathological processes. Accurate quantification of this compound in biological matrices like bile is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics. However, the complexity of bile, with its high concentration of lipids, proteins, and other bile acids, presents a significant analytical challenge. Solid-phase extraction is a widely used technique to purify and concentrate analytes from such complex samples, thereby reducing matrix effects and improving analytical sensitivity.[1][2] This protocol provides a step-by-step guide for the efficient extraction of this compound from bile using C18 SPE cartridges.
Materials and Reagents
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal standards (e.g., isotope-labeled this compound)
-
Bile samples
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Experimental Protocol
Sample Pretreatment
-
Thaw frozen bile samples on ice.
-
Vortex the bile sample to ensure homogeneity.
-
To precipitate proteins, add a precipitating agent like methanol or acetonitrile to the bile sample in a 3:1 or 4:1 ratio (volume of solvent to volume of sample).[1]
-
If an internal standard is used for quantification, it should be added to the sample at this stage to account for any analyte loss during sample preparation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction
The following steps outline the SPE procedure for the isolation of this compound.
-
Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water through it. Ensure the sorbent bed does not run dry.[1]
-
-
Loading:
-
Load the pretreated bile supernatant onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate to ensure optimal binding of this compound to the C18 sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Subsequently, wash the cartridge with a low percentage of methanol in water (e.g., 5 mL of 10% methanol) to elute less retained, more polar interfering compounds.
-
-
Elution:
-
Elute the retained this compound from the cartridge using an appropriate volume of methanol (e.g., 2-5 mL).
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a small, precise volume of a suitable mobile phase (e.g., 100 µL of 50% methanol in water with 0.1% formic acid) compatible with the subsequent analytical method (e.g., LC-MS).[1]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the expected performance of the C18-based SPE method for the extraction of bile acids, which is indicative of the performance for this compound.
| Analyte Group | Recovery Rate (%) | Reference |
| Bile Acids and Conjugates | 89.1 - 100.2 | [3][4] |
| 19 Target Bile Acids | >80 | [3][4] |
Experimental Workflow
Caption: Workflow of the solid-phase extraction protocol for this compound from bile.
Conclusion
The described solid-phase extraction protocol provides an effective and reliable method for the isolation of this compound from complex bile samples. The use of C18 sorbent ensures high recovery and sample purity, which is essential for accurate downstream analysis. This protocol is a valuable tool for researchers in the fields of drug development and metabolic research, enabling the precise quantification of this compound in biological matrices.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of an In Vitro Assay to Study Bisnorcholic Acid Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisnorcholic acid is a trihydroxy bile acid, a class of molecules known to be crucial in the digestion and absorption of fats.[1] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate a variety of metabolic and cellular processes, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.[2][3][4][5] The specific biological effects of this compound, however, are not well characterized. These application notes provide a comprehensive framework of in vitro assays to investigate the cytotoxic, apoptotic, and signaling effects of this compound on relevant cell types. The following protocols are designed to be adaptable for screening and mechanistic studies in drug development and biomedical research.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining physiologically relevant data. For studying the effects of bile acids, primary human hepatocytes and cholangiocytes are considered the gold standard as they most accurately reflect in vivo biology.[6] Immortalized cell lines such as HepG2 (hepatocellular carcinoma) and H69 (cholangiocyte) can also be used as they offer ease of culture and reproducibility.[1]
-
Primary Human Hepatocytes: These cells are directly isolated from liver tissue and maintain the expression of key bile acid transporters and metabolic enzymes.[7]
-
Primary Human Cholangiocytes: As the cells lining the bile ducts, they are essential for studying bile acid transport and signaling in the context of cholestatic liver diseases.[2][8]
-
HepG2 Cells: A human liver cancer cell line that is commonly used for studying liver metabolism and toxicity.
-
H69 Cells: An immortalized human cholangiocyte cell line suitable for studying biliary physiology and pathophysiology.[1]
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro effects of this compound.
Cell Culture Protocols
1.1. Culture of Primary Human Hepatocytes
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated tissue culture plates
-
-
Protocol:
-
Pre-warm HPM to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed HPM.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in HPM.
-
Plate the cells on collagen-coated plates at a recommended density.
-
After 4-6 hours of incubation at 37°C and 5% CO2, replace the plating medium with HMM.
-
Change the medium every 24-48 hours.
-
1.2. Culture of Primary Human Cholangiocytes
-
Materials:
-
Cryopreserved primary human cholangiocytes
-
Cholangiocyte Growth Medium
-
Collagen-coated tissue culture plates
-
-
Protocol:
-
Follow a similar thawing procedure as for hepatocytes, using Cholangiocyte Growth Medium.
-
Plate the cells on collagen-coated plates.
-
Change the medium every 48 hours.
-
Subculture the cells when they reach 70-80% confluency.
-
Cytotoxicity Assay
This protocol utilizes the lactate dehydrogenase (LDH) release assay to measure cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Materials:
-
Cultured cells (e.g., hepatocytes or cholangiocytes) in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure LDH activity in the supernatant.[9][10]
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is used to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cultured cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[11][12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gene Expression Analysis by qPCR
This protocol is for measuring changes in the expression of genes involved in bile acid signaling and metabolism.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FXR, TGR5, SHP, BSEP)
-
qPCR master mix
-
Real-time PCR system
-
-
Protocol:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Hepatocytes after 48h Treatment
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 10 | 5.1 ± 1.2 |
| 50 | 15.7 ± 2.5 |
| 100 | 35.2 ± 4.1 |
| 200 | 68.9 ± 5.6 |
Table 2: Apoptosis Induction by this compound in Cholangiocytes after 24h Treatment
| This compound (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | 3.1 ± 0.9 | 1.5 ± 0.4 |
| 10 | 8.7 ± 1.5 | 2.3 ± 0.6 |
| 50 | 22.4 ± 3.1 | 5.8 ± 1.1 |
| 100 | 45.6 ± 4.7 | 12.1 ± 2.3 |
Table 3: Relative Gene Expression in Hepatocytes Treated with this compound (100 µM) for 24h
| Gene | Fold Change (Mean ± SD) |
| FXR | 1.2 ± 0.2 |
| SHP | 3.5 ± 0.5 |
| BSEP | 4.1 ± 0.6 |
| TGR5 | 1.1 ± 0.3 |
Visualization of Pathways and Workflows
Experimental Workflow
Hypothetical Signaling Pathway of this compound
Bile acids are known to activate FXR and TGR5 signaling pathways.[2][3][4][5] This diagram illustrates the potential signaling cascades initiated by this compound.
References
- 1. cells [knowledge.lonza.com]
- 2. Frontiers | Human Cholangiocytes Form a Polarized and Functional Bile Duct on Hollow Fiber Membranes [frontiersin.org]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bdj.co.jp [bdj.co.jp]
- 8. Novel cellular models to study cholangiopathies < Hepar Lab [medicine.yale.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Bisnorcholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules involved in cholesterol homeostasis, lipid absorption, and metabolic regulation.[1] Bisnorcholic acid, a C22 carboxylic acid, is a less common bile acid that can be indicative of certain metabolic pathways or disease states. Its accurate identification and quantification are essential for comprehensive metabolic studies. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity to distinguish this compound from its numerous structural isomers and other interfering compounds in complex biological matrices.[2][3] This document provides a detailed protocol for the identification of this compound in biological samples using LC-HRMS.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Serum is often preferred over plasma to avoid interference from anticoagulants.[4] Two common methods are detailed below.
Protocol 1: Protein Precipitation (for Serum/Plasma)
This is a rapid method suitable for high-throughput analysis.[5]
-
Aliquot 50 µL of serum or plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., isotopically labeled bile acids) to correct for analytical variability.[2]
-
Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant can be injected directly or evaporated and reconstituted.[5]
-
For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[1][4]
Protocol 2: Solid-Phase Extraction (SPE) (for Urine, Bile, or Cleaner Extracts)
SPE provides a more thorough cleanup, removing salts and other interferences, which can improve method robustness.[4]
-
Precondition a C18 SPE column by washing with 1 mL of methanol followed by 1 mL of water.[4]
-
Dilute the sample (e.g., 100 µL of urine) with 900 µL of water and add the internal standard.
-
Load the diluted sample onto the preconditioned SPE column.[4]
-
Wash the column with 1 mL of water to remove polar impurities.
-
Elute the bile acids with 1 mL of methanol.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-HRMS analysis.
LC-HRMS Analysis
Chromatographic separation is critical for resolving this compound from its isomers.[2] High-resolution mass analysis provides high confidence in identification through accurate mass measurement.
Data Presentation
Quantitative and qualitative data for the analysis are summarized in the tables below.
Table 1: Recommended LC-HRMS System Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18, e.g., 2.1 mm x 100 mm, 1.8 µm particle size[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol[3][6] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Start at 10-30% B, ramp to 95-100% B over 15-20 min, hold for 5 min, return to initial conditions, and equilibrate. |
| HRMS System | Orbitrap or TOF Mass Spectrometer[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3000 - 3500 V |
| Scan Mode | Full Scan with data-dependent MS/MS (ddMS2) |
| Full Scan Resolution | > 60,000 |
| MS1 Scan Range | m/z 100 - 800 |
| Collision Gas | Nitrogen or Argon |
| Collision Energy (for MS2) | Stepped collision energy (e.g., 20, 30, 40 eV) to generate informative fragments. |
Table 2: Typical Quantitative Performance for Bile Acid Assays
This table represents typical performance characteristics achievable with LC-HRMS methods for bile acid analysis.[3][5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 nM |
| Limit of Quantitation (LOQ) | 0.5 - 25 nM |
| Intra-day Precision (%CV) | < 15%[5] |
| Inter-day Precision (%CV) | < 15%[5] |
| Recovery | 85% - 115%[4][8] |
Table 3: High-Resolution Mass Data for this compound Identification
| Analyte | Chemical Formula | Precursor Ion | Calculated Exact Mass (m/z) | Key Fragment Ions | Calculated Fragment Mass (m/z) |
| This compound | C₂₂H₃₆O₄ | [M-H]⁻ | 363.25408 | [M-H-H₂O]⁻ | 345.24352 |
| [M-H-2H₂O]⁻ | 327.23296 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The described LC-HRMS method provides a robust and reliable framework for the identification of this compound in complex biological samples. The combination of chromatographic separation with high-resolution mass spectrometry ensures confident identification based on retention time, accurate mass, and characteristic fragmentation patterns. This protocol can be adapted for quantitative studies to investigate the role of this compound in various physiological and pathological conditions.
References
- 1. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 2. Bile acid analysis [sciex.com]
- 3. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
Application Note: Quantitative Analysis of Bisnorcholic Acid using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcholic acid is a C22 bile acid, a lower homolog of the more common C24 cholic acid. Interest in this compound and other "shortened" bile acids is growing due to their potential roles in bile acid metabolism, signaling, and as biomarkers for certain metabolic diseases. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its physiological and pathological significance.
This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, ensuring the highest accuracy and precision.[1]
Analytical Method
The method described herein utilizes a simple and rapid protein precipitation for sample preparation, followed by reversed-phase LC-MS/MS analysis in negative ion mode using Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument dependent |
Quantitative Data
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard. These transitions should be optimized for the specific instrument being used. The precursor ion ([M-H]⁻) for this compound is m/z 379.5. Common fragmentation for bile acids involves the loss of water and parts of the side chain. For this compound-d4, the precursor ion would be m/z 383.5.
Table 1: Proposed MRM Transitions and Instrument Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 379.5 | 315.4 (Quantifier) | 100 | 25 |
| 379.5 | 361.5 (Qualifier) | 100 | 15 | |
| This compound-d4 | 383.5 | 319.4 (Quantifier) | 100 | 25 |
Workflow and Signaling Pathway Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
References
Quantifying Bisnorcholic Acid Isomers Using Chiral Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are C24 steroid carboxylic acids synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their role as digestive surfactants, bile acids are now recognized as important signaling molecules that regulate their own synthesis, as well as lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5.
The structure of bile acids is characterized by a steroid nucleus and a side chain. The stereochemistry of the fusion of the A and B rings of the steroid nucleus (either 5α or 5β) and the number, position, and orientation (α or β) of hydroxyl groups contribute to a wide diversity of bile acid species.
Bisnorcholic acid is a C22 bile acid, meaning it has a side chain that is two carbons shorter than conventional bile acids. This shortening of the side chain occurs through a process of β-oxidation in the peroxisomes. The metabolic pathways that produce this compound can potentially generate various stereoisomers, depending on the enzymatic reactions involved in its synthesis, including hydrogenation and the reduction of keto groups. The specific biological activities of these individual isomers are an emerging area of research, necessitating precise analytical methods to resolve and quantify them.
This application note provides a detailed protocol for the development of a chiral liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound isomers in biological samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Bisnorcholic Acids from Plasma/Serum
This protocol is a starting point and may require optimization based on the specific matrix and isomer concentrations.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., d4-Chenodeoxycholic acid, 1 µM in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the bisnorcholic acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Chiral LC-MS Method Development for this compound Isomer Quantification
As no established method for the chiral separation of this compound isomers is readily available, a systematic method development approach is recommended. The following are suggested starting conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Recommended Chiral Columns (for screening):
-
Polysaccharide-based columns:
-
CHIRALPAK AD-H (amylose derivative)
-
CHIRALCEL OD-H (cellulose derivative)
-
-
Macrocyclic glycopeptide-based columns:
-
Astec CHIROBIOTIC V or T (vancomycin or teicoplanin-based)
-
Initial Chromatographic Conditions:
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) | Condition C (Polar Organic) |
| Mobile Phase A | n-Hexane with 0.1% Formic Acid | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Isopropanol | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic 90:10 (A:B) to start, then gradient to 70:30 over 15 min | Start at 70:30 (A:B), gradient to 30:70 over 15 min | Isocratic 95:5 (A:B) to start, then gradient to 80:20 over 15 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 25°C | 40°C | 30°C |
| Injection Volume | 5 µL | 5 µL | 5 µL |
Mass Spectrometry Parameters (Negative Ion Mode):
| Parameter | Suggested Value |
| Ionization Mode | ESI- |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing standards of this compound. A hypothetical transition for the [M-H]- precursor ion would be monitored. |
Data Presentation
The following tables represent hypothetical quantitative data that should be generated during method validation.
Table 1: Linearity and Sensitivity of this compound Isomer Quantification
| Isomer | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Isomer 1 | 0.5 - 500 | >0.995 | 0.1 | 0.5 |
| Isomer 2 | 0.5 - 500 | >0.995 | 0.1 | 0.5 |
| Isomer 3 | 1.0 - 500 | >0.99 | 0.2 | 1.0 |
| Isomer 4 | 1.0 - 500 | >0.99 | 0.2 | 1.0 |
Table 2: Accuracy and Precision
| Isomer | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| Isomer 1 | 5 | 4.9 ± 0.3 | 98 | 6.1 |
| 50 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| 250 | 245.5 ± 10.1 | 98.2 | 4.1 | |
| Isomer 2 | 5 | 5.2 ± 0.4 | 104 | 7.7 |
| 50 | 48.9 ± 2.1 | 97.8 | 4.3 | |
| 250 | 253.1 ± 11.2 | 101.2 | 4.4 |
Table 3: Recovery
| Isomer | Spiked Conc. (ng/mL) | Recovery (%) (Mean ± SD, n=3) |
| Isomer 1 | 10 | 92.5 ± 5.1 |
| 100 | 95.1 ± 4.3 | |
| Isomer 2 | 10 | 89.7 ± 6.2 |
| 100 | 93.4 ± 3.9 |
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Application Notes and Protocols for the Extraction of Bisnorcholic Acid from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnorcholic acid is a C22 bile acid, a lower homolog of the more common C24 bile acids. It is considered a minor bile acid in human feces and is formed through the microbial side-chain degradation of primary bile acids in the gut. The analysis of fecal this compound can provide insights into gut microbiome metabolism and its alterations in various physiological and pathological states. This document provides a detailed protocol for the extraction of this compound from human fecal samples for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The concentration of this compound in fecal samples is generally low and can vary significantly between individuals. It is often measured alongside a panel of other bile acids. The following table summarizes typical concentration ranges for major and some minor bile acids in healthy adults to provide context. Specific quantitative data for this compound is sparse in the literature, and it is often below the limit of quantification in many studies.
| Bile Acid | Abbreviation | Typical Concentration Range (µg/g dry weight) | Notes |
| Primary Bile Acids | |||
| Cholic acid | CA | 10 - 1000 | Highly variable depending on diet and gut transit time. |
| Chenodeoxycholic acid | CDCA | 20 - 1500 | Highly variable depending on diet and gut transit time. |
| Secondary Bile Acids | |||
| Deoxycholic acid | DCA | 100 - 5000 | A major secondary bile acid. |
| Lithocholic acid | LCA | 100 - 4000 | A major secondary bile acid. |
| Ursodeoxycholic acid | UDCA | 5 - 200 | A secondary bile acid with therapeutic uses. |
| Minor Bile Acids | |||
| This compound | BNCA | Not consistently reported; typically < 1 µg/g | Often below the limit of detection in general bile acid profiling. |
Experimental Protocols
This section details the methodologies for the extraction of this compound from fecal samples, including sample preparation, solvent extraction, optional solid-phase extraction (SPE) cleanup, and analytical determination.
Fecal Sample Preparation
Proper sample handling is critical to preserve the integrity of the bile acid profile.
-
Collection: Fecal samples should be collected in sterile containers.
-
Storage: Samples should be immediately frozen at -80°C upon collection and stored until analysis to prevent degradation of bile acids.
-
Homogenization: Prior to extraction, the frozen fecal sample should be lyophilized (freeze-dried) to remove water, which allows for more efficient extraction and normalization of results to dry weight. The lyophilized sample is then homogenized to a fine powder using a bead beater or mortar and pestle.
Solvent Extraction of this compound
This protocol describes a liquid-liquid extraction method to isolate bile acids from the complex fecal matrix.
Materials:
-
Lyophilized and homogenized fecal sample
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound, if available, or a suitable C22 bile acid analog)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 20-50 mg of the lyophilized fecal powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold methanol.
-
Add a known amount of the internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the analytical method.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the solid fecal debris.
-
Carefully collect the supernatant containing the extracted bile acids and transfer it to a new microcentrifuge tube.
-
The supernatant can be directly used for LC-MS/MS analysis or can be further purified using Solid-Phase Extraction.
Solid-Phase Extraction (SPE) Cleanup (Optional)
For cleaner samples and to reduce matrix effects in the analytical instrument, an optional SPE cleanup step can be performed.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not let the cartridge run dry.
-
Load the sample: Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the bile acids: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry down the eluate: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the reconstitution solvent. The sample is now ready for analysis.
Analytical Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard should be monitored. An example transition for this compound (exact mass ~364.5 g/mol ) could be:
-
Precursor ion (Q1): m/z 363.2
-
Product ion (Q3): A characteristic fragment ion (e.g., m/z 319.2 after loss of CO2)
-
-
Collision Energy: Optimized for the specific transition.
Analytical Determination by GC-MS (Alternative)
Gas chromatography-mass spectrometry can also be used for bile acid analysis, but it requires a derivatization step to increase the volatility of the analytes.
Derivatization Procedure:
-
The dried extract (from the solvent extraction or SPE step) is derivatized to form methyl ester-trimethylsilyl (Me-TMS) ethers.
-
This typically involves a two-step reaction: first, esterification with diazomethane or methanolic HCl, followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the this compound derivative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound from fecal samples.
Signaling Pathway (Illustrative)
As this compound is a product of microbial metabolism, a diagram illustrating its formation from a primary bile acid is relevant.
Caption: Formation of this compound via microbial metabolism of cholic acid.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression for Bisnorcholic Acid in LC-MS
Welcome to the technical support center for troubleshooting ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of bisnorcholic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate issues of ion suppression, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[3][4] this compound, often analyzed in complex biological matrices like plasma, serum, or fecal extracts, is susceptible to ion suppression from matrix components such as phospholipids, salts, and other metabolites.[2][5]
Q2: How can I detect ion suppression in my this compound analysis?
Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (Qualitative): This method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix sample.[3][6] A dip in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression.
-
Post-Extraction Spike (Quantitative): This involves comparing the response of this compound spiked into a blank matrix extract that has undergone the complete sample preparation process with the response of the same standard prepared in a clean solvent.[5] A lower response in the matrix sample indicates the presence of ion suppression.
Q3: What are the most common causes of ion suppression for this compound?
Common culprits for ion suppression in the analysis of bile acids like this compound include:
-
Phospholipids: Abundant in biological matrices like plasma and serum, phospholipids are notoriously problematic for causing ion suppression in reversed-phase chromatography.[5]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can compete with the analyte for ionization.
-
Other Endogenous Metabolites: Co-eluting metabolites with similar properties to this compound can interfere with its ionization.
-
Poor Sample Preparation: Inadequate removal of matrix components is a primary contributor to ion suppression.[2][5]
Q4: Can mobile phase composition affect ion suppression for this compound?
Yes, the mobile phase can significantly impact ion suppression.
-
pH Modifiers: Acidic mobile phase additives like formic acid or acetic acid are often used in negative ionization mode for bile acids to improve chromatographic shape. However, high acidity can sometimes suppress the ionization of unconjugated bile acids.[7]
-
Ammonium Salts: Volatile buffers like ammonium acetate or ammonium formate are commonly used in LC-MS.[7][8] While they can improve chromatography, they can also contribute to ion suppression at high concentrations.[7]
-
Organic Solvent: The choice and gradient of the organic solvent (e.g., acetonitrile, methanol, acetone) can affect the elution of matrix components relative to this compound, thereby influencing ion suppression.[9]
Q5: How can I minimize or eliminate ion suppression for this compound?
A multi-faceted approach is often necessary:
-
Optimize Sample Preparation: This is one of the most effective strategies.[2][5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally better at removing interfering matrix components than protein precipitation (PPT).[5]
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from the interfering matrix components is crucial.[2][4] This can be achieved by adjusting the gradient, changing the stationary phase, or using a different organic solvent.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during data processing.[1][2]
-
Optimize MS Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and temperature can sometimes help mitigate ion suppression.[10]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
This guide outlines the experimental workflow to determine if ion suppression is affecting your this compound analysis.
Caption: Workflow for diagnosing ion suppression.
Guide 2: Systematic Approach to Mitigating Ion Suppression
This guide provides a logical flow for troubleshooting and resolving ion suppression issues.
Caption: Troubleshooting workflow for ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85-95% | 40-60% (Significant Suppression) | Simple, fast, inexpensive | High ion suppression due to phospholipids[5] |
| Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether | 70-85% | 80-95% (Minimal Suppression) | Good removal of phospholipids and salts | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) with Mixed-Mode Cation Exchange | >90% | >95% (Negligible Suppression) | Excellent cleanup, high analyte concentration | More expensive, requires method development |
Note: These are representative values and can vary based on the specific matrix and protocol.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water)
-
Blank matrix sample (e.g., plasma, urine), extracted using your standard protocol
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the column outlet and the MS inlet using a T-connector.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for the this compound m/z is observed in the mass spectrometer, inject the extracted blank matrix sample onto the LC column.
-
Run your standard chromatographic gradient.
-
Monitor the signal of the infused this compound throughout the run.
-
Analysis: A consistent, flat baseline indicates no ion suppression. A drop or dip in the baseline indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.[3][6]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Plasma
Objective: To effectively remove phospholipids and other interfering components from a plasma sample prior to LC-MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution (if available)
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid
-
Ammonium hydroxide
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS system.
References
- 1. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. metaboprofile.com [metaboprofile.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. agilent.com [agilent.com]
- 10. google.com [google.com]
Technical Support Center: Optimizing Chromatographic Separation of Bisnorcholic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of bisnorcholic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenge in separating this compound isomers lies in their structural similarity. Isomers of this compound have the same molecular weight and elemental composition, making them difficult to differentiate by mass spectrometry (MS) alone. Therefore, high-resolution chromatographic separation is essential. Key challenges include:
-
Co-elution: Structural similarities often lead to overlapping or co-eluting peaks.
-
Low Concentration: Bisnorcholic acids may be present in low concentrations in biological samples, requiring highly sensitive detection methods.[1]
-
Matrix Effects: Complex biological matrices can interfere with ionization and detection, leading to signal suppression or enhancement.[1]
-
Structural Diversity: The presence of various conjugated (e.g., with glycine or taurine) and unconjugated forms adds to the complexity of the separation.[1]
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is considered the gold standard for the analysis of bile acid profiles, offering excellent resolution, sensitivity, and specificity.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with MS is also widely used.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is another option, but it requires derivatization of the polar carboxyl and hydroxyl groups to increase volatility.[4][5]
Q3: What type of HPLC/UPLC column is recommended for this compound isomer separation?
A3: Reversed-phase columns are most commonly used for bile acid separation. While traditional C18 columns can be effective, newer chemistries often provide better selectivity for isomers.[6]
-
C18 Columns: A good starting point, with columns like the Ascentis® Express C18, based on Fused-Core® technology, demonstrating good separation of various bile acid species. The CORTECS C18 has also been used effectively.[7]
-
Biphenyl Phases: These can offer unique selectivity for aromatic and moderately polar analytes, potentially improving the resolution of structural isomers.
-
Embedded Polar Group Columns: These may also provide alternative selectivity for closely related compounds.
Screening several orthogonal HPLC stationary phases is often necessary to achieve the best separation for specific isomers of interest.
Q4: Is derivatization necessary for the analysis of this compound isomers?
A4: For LC-MS analysis, derivatization is generally not required. However, for GC-MS analysis, derivatization is essential to make the bile acids volatile enough for gas chromatography.[4][5] Common derivatization procedures for GC-MS involve a two-step process:
-
Methylation: The carboxyl group is methylated.
-
Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers.[5]
Troubleshooting Guides
HPLC/UPLC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Chemical Interactions: Acidic silanol groups on the column interacting with the acidic this compound. | - Use a base-deactivated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Physical Issues: Void in the column, excessive extra-column volume. | - Test with a neutral compound; if it also tails, the issue is likely physical. Check fittings and column integrity.- Use shorter, narrower tubing where possible. | |
| Peak Splitting | Injection Issues: Injecting the sample in a solvent stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination: Buildup of non-volatile matrix components at the head of the column. | - Use a guard column and replace it regularly.- Implement a robust sample preparation method to remove interferences. | |
| Improper Column Installation: Incorrect ferrule depth or poor column cutting. | - Ensure the column is installed according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate measurements.- Use a buffer to maintain a stable pH. |
| Column Temperature Fluctuations: Inadequate column thermostatting. | - Use a column oven and ensure it is set to a stable temperature. | |
| Pump Issues: Leaks or malfunctioning pump. | - Check for leaks and perform regular pump maintenance. | |
| Low Signal Intensity | Matrix Effects: Ion suppression from co-eluting matrix components. | - Improve sample cleanup (e.g., solid-phase extraction).- Use isotopically labeled internal standards to correct for matrix effects.[1] |
| Poor Ionization: Suboptimal MS source conditions. | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Presence of Water: Moisture can interfere with derivatization reagents. | - Ensure samples and solvents are anhydrous.- Perform derivatization under an inert atmosphere (e.g., nitrogen). |
| Incorrect Reagent Ratio or Reaction Conditions: Insufficient reagent or suboptimal temperature/time. | - Optimize the ratio of derivatizing reagent to analyte.- Experiment with different reaction times and temperatures. | |
| Peak Tailing | Active Sites in the Inlet or Column: Interaction of derivatized analytes with active sites. | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions. |
| Column Contamination: Accumulation of non-volatile material. | - Bake out the column at a high temperature.- Trim the front end of the column. | |
| Poor Sensitivity | Analyte Degradation: Thermal degradation of derivatized analytes in the hot inlet. | - Optimize the inlet temperature to ensure volatilization without degradation. |
| Suboptimal MS Tuning: Incorrect ion source or mass analyzer settings. | - Tune the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocols
UPLC-MS/MS Method for this compound Isomer Separation (Adapted from general bile acid protocols)
This protocol is a starting point and should be optimized for your specific isomers of interest and sample matrix.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (containing isotopically labeled analogs of the this compound isomers).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions
-
Column: CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent high-resolution C18 column.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 20 1.0 20 8.0 50 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
3. MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing individual standards of the this compound isomers.
GC-MS Method for this compound Isomer Analysis (Adapted from general bile acid protocols)
1. Sample Preparation and Derivatization
-
Extract bisnorcholic acids from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.
-
Evaporate the extract to complete dryness.
-
Methylation: Add 20 µL of methanol, 80 µL of benzene, and 50 µL of TMS-diazomethane solution. Evaporate to dryness under a gentle stream of nitrogen.
-
Trimethylsilylation: Add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS). Heat at 60°C for 10 minutes.[5]
-
Cool and inject into the GC-MS.
2. GC-MS Conditions
-
Column: Rxi-5ms (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 240°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification of fragment ions, followed by Selected Ion Monitoring (SIM) for quantification.
Data Presentation
Table 1: Comparison of UPLC Column Chemistries for Bile Acid Isomer Separation (Hypothetical Data for Illustration)
| Column Chemistry | Analyte Pair | Resolution (Rs) | Peak Tailing Factor (Tf) |
| Standard C18 | Isomer A / Isomer B | 1.2 | 1.6 |
| Biphenyl | Isomer A / Isomer B | 1.8 | 1.3 |
| Embedded Polar Group | Isomer A / Isomer B | 1.6 | 1.4 |
Table 2: Quantitative Performance of the Optimized UPLC-MS/MS Method (Hypothetical Data for Illustration)
| Analyte | Retention Time (min) | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound Isomer A | 7.2 | 0.5 - 500 | 0.5 | 4.8 | 6.2 |
| This compound Isomer B | 7.5 | 0.5 - 500 | 0.5 | 5.1 | 6.8 |
Visualization
Bile Acid Signaling Pathway
Bile acids, including this compound, act as signaling molecules by activating nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[8][9] Activation of these receptors influences various metabolic pathways.
References
- 1. Bile acid analysis [sciex.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. restek.com [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of bisnorcholic acid from complex biological matrices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the recovery of bisnorcholic acid from complex biological matrices. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from biological samples challenging?
This compound is a C22 bile acid, a metabolite of cholic acid. Its recovery from complex biological matrices such as plasma, urine, and feces is challenging due to its amphipathic nature, which allows it to interact with both polar and non-polar components in the sample. Furthermore, it is often present at low concentrations alongside a high abundance of interfering substances like proteins, lipids, and salts, which can lead to matrix effects and low recovery rates.
Q2: What are the most common methods for extracting this compound?
The two most common methods for extracting this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. LLE separates compounds based on their differential solubilities in two immiscible liquid phases. The choice between these methods depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.
Q3: What are "matrix effects" and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2] Matrix components such as phospholipids, salts, and other endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer source, leading to poor sensitivity and reproducibility.[1][2]
Q4: How can I minimize matrix effects in my analysis?
To minimize matrix effects, it is crucial to have an efficient sample preparation method to remove interfering components. This can be achieved through optimized SPE or LLE protocols. Additionally, chromatographic separation should be optimized to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard that is structurally similar to this compound can also help to compensate for matrix effects.
Sample Preparation and Extraction Protocols
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing extraction protocols.
| Property | Value | Source |
| Molecular Formula | C22H36O5 | PubChem |
| Molecular Weight | 380.5 g/mol | PubChem |
| pKa | ~4-5 (estimated for carboxylic acid group) | General bile acid knowledge |
| Polarity | Amphipathic | General bile acid knowledge |
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, polymeric)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Internal standard solution (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube. A second elution with another 1 mL of solvent may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Internal standard solution (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to a pH of approximately 2-3 by adding HCl. This ensures that the carboxylic acid group of this compound is protonated, making it less polar.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Quantitative Data: Recovery Rates
Obtaining high and reproducible recovery is critical for accurate quantification. The following table summarizes typical recovery rates for bile acids using different extraction methods. Note that specific recovery for this compound may vary and should be determined experimentally.
| Analyte Class | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Organic Acids | Urine | Solid-Phase Extraction (SPE) | 84.1 | [3] |
| Organic Acids | Urine | Liquid-Liquid Extraction (LLE) | 77.4 | [3] |
| Bile Acids | Feces | Methanol Extraction | 83.6 - 122.4 | [4] |
| Cefexime | Plasma | Solid-Phase Extraction (SPE) | 71 - 89 | |
| Cefexime | Urine | Solid-Phase Extraction (SPE) | 71 - 89 | |
| Vancomycin | Plasma | Solid-Phase Extraction (SPE) | 94.3 - 104.0 |
Troubleshooting Guide
Low recovery of this compound can be a significant issue. This guide provides a structured approach to troubleshooting common problems.
Problem: Low Recovery in Solid-Phase Extraction (SPE)
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Chemistry | Ensure the sorbent chemistry (e.g., reversed-phase C18) is suitable for the polarity of this compound. |
| Improper Cartridge Conditioning | Always pre-condition the cartridge with an organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with an aqueous solution to prepare for sample loading. Do not let the sorbent dry out between these steps. |
| Sample pH Not Optimized | For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of this compound (~pH 2-3) to ensure it is in its neutral, more retentive form. |
| Sample Overload | If the concentration of this compound or interfering compounds is too high, it can exceed the capacity of the SPE sorbent. Try diluting the sample or using a cartridge with a larger sorbent bed. |
| Wash Solvent Too Strong | The wash solvent may be eluting the this compound along with the interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent). |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to desorb the this compound from the sorbent. Increase the organic content of the elution solvent or try a stronger solvent (e.g., acetonitrile instead of methanol). |
| Insufficient Elution Volume | Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Consider a second elution step and analyze it separately to check for residual analyte. |
| Flow Rate Too High | A high flow rate during sample loading or elution can lead to incomplete interaction with the sorbent. Use a slower, controlled flow rate. |
Problem: Low Recovery in Liquid-Liquid Extraction (LLE)
| Possible Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase | The pH of the aqueous phase must be adjusted to ensure this compound is in its neutral form (pH < pKa) to favor its partitioning into the organic solvent. |
| Inappropriate Organic Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. Test a range of solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). |
| Insufficient Mixing/Shaking | Inadequate mixing of the two phases will result in poor extraction efficiency. Ensure vigorous vortexing or shaking for a sufficient amount of time. |
| Emulsion Formation | Emulsions can form at the interface of the two layers, trapping the analyte. To break emulsions, try centrifugation at higher speeds, addition of salt to the aqueous phase, or filtering through a glass wool plug. |
| Insufficient Phase Separation | Incomplete separation of the aqueous and organic layers can lead to loss of the organic phase containing the analyte. Ensure complete separation by adequate centrifugation. |
| Single Extraction Step | A single extraction may not be sufficient to recover all the analyte. Perform a second or even third extraction with fresh organic solvent and combine the organic phases. |
Visualizations
Experimental Workflow for this compound Recovery
References
- 1. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in bisnorcholic acid analysis of plasma.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of bisnorcholic acid in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in plasma?
A1: The analysis of this compound, like other bile acids, in plasma presents several challenges:
-
Matrix Effects: Plasma is a complex biological matrix containing numerous endogenous compounds like phospholipids and triglycerides that can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[1][2]
-
Low Endogenous Concentrations: this compound may be present at very low physiological concentrations, requiring highly sensitive analytical methods for accurate quantification.[2]
-
Structural Isomers: The presence of structurally similar bile acid isomers can make chromatographic separation and specific detection challenging.[2]
-
Ionization Efficiency: Bile acids can exhibit variable ionization efficiencies in the mass spectrometer, which can affect the sensitivity and accuracy of quantification.[2]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis in plasma?
A2: The most common techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[1] Acetonitrile is often preferred as it can provide cleaner extracts than methanol.[3]
-
Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that can effectively remove interfering matrix components, resulting in a cleaner extract and reduced matrix effects compared to PPT.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is another selective technique that can provide high recovery and clean extracts.
Q3: Why is an internal standard crucial for accurate quantification of this compound?
A3: An internal standard (IS) is essential to compensate for variability during sample preparation and analysis.[2] An ideal IS for this compound analysis would be a stable isotope-labeled version of the analyte (e.g., d4-bisnorcholic acid). Using a suitable IS can help to correct for analyte loss during extraction, variations in injection volume, and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the quantification.[2]
Q4: How can I assess the extent of matrix effects in my assay?
A4: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in plasma.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. For bile acids, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is commonly used for negative ion mode analysis. |
| Column Contamination | Implement a column wash step with a strong solvent (e.g., isopropanol) between injections to remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
| Secondary Interactions with Column Stationary Phase | Use a column with a different stationary phase chemistry (e.g., a column with end-capping) to minimize secondary interactions. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automation of sample preparation steps can improve reproducibility. |
| Significant Matrix Effects | Optimize the sample preparation method to improve the removal of interfering matrix components. Solid-Phase Extraction (SPE) generally provides cleaner extracts than Protein Precipitation (PPT).[3][4] |
| Internal Standard Issues | Ensure the internal standard is added consistently to all samples at the beginning of the sample preparation process. Use a stable isotope-labeled internal standard for the most accurate correction.[2] |
| LC System Instability | Check the LC system for leaks, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting consistent volumes. |
Problem 3: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For Protein Precipitation, test different organic solvents (acetonitrile vs. methanol) and solvent-to-plasma ratios. For SPE, evaluate different sorbents, wash solutions, and elution solvents. |
| Analyte Adsorption | Use silanized glassware or low-binding microcentrifuge tubes and pipette tips to minimize non-specific binding of the analyte. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the elution solvent is appropriate for the analyte's polarity. |
Problem 4: Ion Suppression or Enhancement
| Possible Cause | Recommended Solution |
| Co-elution with Phospholipids | Optimize the chromatographic method to separate this compound from the phospholipid elution zone. A longer gradient or a different organic modifier might be necessary. Consider using a column specifically designed for phospholipid removal. |
| Insufficient Sample Cleanup | Switch from Protein Precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove a broader range of matrix interferences.[3][4] |
| High Concentration of Salts in the Sample | Ensure that the final extract injected into the LC-MS/MS system has a low salt concentration, as high salt content can cause ion suppression. |
Experimental Protocols & Data
Sample Preparation Method Comparison
While specific data for this compound is limited in the literature, the following table summarizes typical recovery and matrix effect data for bile acids using common sample preparation techniques. This data can serve as a general guide for method development.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | General Bile Acids | 92 - 110 | < 10% ion suppression | [5] |
| Solid-Phase Extraction (C18) | General Bile Acids | >80 | Generally lower than PPT | [3][6] |
Note: Recovery and matrix effects are highly dependent on the specific analyte, the exact protocol used, and the LC-MS/MS system. It is crucial to validate the chosen method for this compound in your laboratory.
Detailed Methodologies
1. Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol (Generic C18)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters (General Guidance for Bile Acids)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash step and re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.[7][8]
-
MRM Transitions: Specific MRM (Multiple Reaction Monitoring) transitions for this compound need to be optimized. This involves infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion ([-H]⁻) and the most abundant and stable product ions upon collision-induced dissociation.
Visualizations
Caption: General experimental workflow for plasma sample preparation.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Bile acid analysis [sciex.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Bisnorcholic Acid
Welcome to the technical support center for the sensitive detection of bisnorcholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the low-level detection of this compound using LC-MS/MS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low this compound signal | Sample Preparation Issues: - Inefficient extraction from the matrix (e.g., plasma, urine). - Degradation of the analyte during sample processing. - Insufficient removal of interfering substances (ion suppression). | Optimize Sample Preparation: - Extraction: Test different protein precipitation solvents (e.g., acetonitrile, methanol) or a combination. Consider solid-phase extraction (SPE) for cleaner extracts. - Stability: Keep samples on ice or at 4°C during preparation. Use fresh solvents. - Ion Suppression: Incorporate a desalting step or use a more selective extraction method like SPE. Dilute the sample if high matrix effects are suspected. |
| LC-MS/MS System Issues: - Incorrect mass transitions (precursor/product ions) selected. - Suboptimal ionization parameters (e.g., capillary voltage, gas flow, temperature). - Poor chromatographic peak shape (e.g., broad or tailing peaks). | Optimize LC-MS/MS Parameters: - Mass Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions.[1][2][3][4][5] - Ionization: Systematically optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to maximize the signal for this compound. - Chromatography: Ensure mobile phase pH is appropriate for this compound (an acidic compound). Use a column suitable for bile acid analysis (e.g., C18). | |
| High background noise or interfering peaks | Contamination: - Contaminated solvents, reagents, or sample collection tubes. - Carryover from previous injections. | Minimize Contamination: - Use LC-MS grade solvents and reagents. - Implement a rigorous cleaning protocol for the injection port and autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Matrix Effects: - Co-eluting endogenous compounds from the biological matrix suppressing or enhancing the signal. | Mitigate Matrix Effects: - Improve chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[6] - Evaluate different sample cleanup techniques (e.g., SPE, liquid-liquid extraction). | |
| Poor reproducibility (high %CV) | Inconsistent Sample Preparation: - Variability in pipetting, extraction, or evaporation steps. | Standardize Procedures: - Use calibrated pipettes and consistent vortexing and centrifugation times. - Ensure complete and consistent drying and reconstitution of samples. - Employ an internal standard to correct for variations.[6] |
| LC-MS/MS System Instability: - Fluctuations in pump pressure or temperature. - Drifting mass calibration. | Ensure System Stability: - Allow the LC-MS/MS system to equilibrate before starting the analysis. - Regularly perform system suitability tests and mass calibration. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best method for extracting this compound from plasma?
A1: A common and effective method is protein precipitation with a cold organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 solvent-to-plasma ratio). For cleaner samples and potentially higher sensitivity, solid-phase extraction (SPE) with a reverse-phase or mixed-mode cation exchange cartridge is recommended.
Q2: Should I use an internal standard? If so, what kind?
A2: Yes, using an internal standard is crucial for accurate quantification and to correct for variability in sample preparation and matrix effects. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d4-bisnorcholic acid). If a SIL-IS is unavailable, a structurally similar bile acid that is not present in the sample can be used as an alternative, but this is less ideal.[6]
LC-MS/MS Method Development
Q3: What are the typical mass transitions (MRM) for this compound?
A3: this compound is typically analyzed in negative ion mode electrospray ionization (ESI-). The precursor ion will be the deprotonated molecule [M-H]⁻. The exact m/z will depend on the specific this compound isomer. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. It is essential to optimize these transitions by infusing a standard solution of this compound into the mass spectrometer.[1][2][3][4][5]
Q4: What type of LC column is recommended for this compound analysis?
A4: A reversed-phase C18 column is commonly used for the separation of bile acids, including this compound. Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and peak shapes, leading to improved sensitivity.
Q5: How can I improve the ionization efficiency of this compound?
A5: this compound is an acidic compound and ionizes best in negative ESI mode. The mobile phase composition can significantly impact ionization. Adding a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase can aid in protonation in the positive mode, but for negative mode, a neutral or slightly basic mobile phase might be beneficial, though often acidic mobile phases are used for chromatography reasons. Chemical derivatization can also be employed to enhance ionization efficiency.[7][8][9][10]
Enhancing Sensitivity
Q6: My signal is still too low. What else can I do to enhance sensitivity?
A6: Beyond optimizing sample preparation and MS parameters, consider the following:
-
Derivatization: Chemically modifying this compound can improve its ionization efficiency and thus sensitivity. Derivatization with a permanently charged group can significantly enhance the signal in ESI-MS.[7][8][9][10]
-
Micro-LC or Nano-LC: Using lower flow rate chromatography can increase the concentration of the analyte entering the mass spectrometer, leading to a stronger signal.
-
Sample Enrichment: Increase the starting sample volume and concentrate the final extract to a smaller volume.
Experimental Protocols
General Protocol for this compound Quantification in Human Plasma by UPLC-MS/MS
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., d4-bisnorcholic acid in methanol).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions (Example)
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-1 min | 30% B |
| 1-8 min | 30% to 95% B |
| 8-9 min | 95% B |
| 9-9.1 min | 95% to 30% B |
| 9.1-12 min | 30% B |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) for linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, matrix effect, and stability.[11][12]
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, Accuracy within ±20%, Precision ≤ 20% |
| Accuracy (% Bias) | Within ±15% (except LLOQ) |
| Precision (%RSD) | ≤ 15% (except LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. forensicrti.org [forensicrti.org]
- 4. lcms.cz [lcms.cz]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing LC/ESI-MS/MS Throughput for Plasma Bile Acid Assay by Derivatization-based Sample-Multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Bisnorcholic Acid and Cholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of bisnorcholic acid and cholic acid, two structurally related bile acids. By examining their interactions with key cellular signaling pathways, this document aims to provide a clear and objective resource for researchers in pharmacology, gastroenterology, and metabolic diseases. The information presented is supported by available experimental data and established principles of bile acid chemistry and physiology.
Introduction to this compound and Cholic Acid
Cholic acid is a primary bile acid synthesized in the liver from cholesterol. It is a C24 bile acid, playing a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins through its emulsifying properties. Beyond its digestive functions, cholic acid acts as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which regulate various metabolic pathways.
This compound is a C22 analogue of cholic acid, meaning it has a steroid nucleus identical to cholic acid but with a shortened side chain. This structural modification has significant implications for its metabolic fate and biological activity. While less abundant than cholic acid, this compound is a naturally occurring metabolite and its distinct bioactivity is of growing interest in the scientific community.
Quantitative Comparison of Bioactivity
Direct comparative studies quantifying the bioactivity of this compound versus cholic acid are limited in publicly available literature. However, based on structure-activity relationship studies of various bile acids, a comparative profile can be extrapolated.
| Parameter | Cholic Acid (C24) | This compound (C22) | Reference |
| FXR Agonist Potency | Weak Agonist | Expected to be a weaker agonist than cholic acid | [1] |
| TGR5 Agonist Potency | Weak Agonist (EC50 in the high micromolar range) | Data not available, but likely a weak agonist | [2] |
| Primary Function | Fat emulsification, cholesterol homeostasis, signaling | Metabolite of cholic acid, potential signaling molecule | [3][4] |
| Therapeutic Use | Treatment of bile acid synthesis disorders | Not currently used therapeutically | [5] |
Signaling Pathways and Mechanisms of Action
Both cholic acid and, by extension, this compound, are known to interact with key nuclear and membrane-bound receptors that regulate a multitude of physiological processes.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a primary sensor for bile acids. Activation of FXR in the liver and intestine plays a central role in maintaining bile acid homeostasis, as well as influencing lipid and glucose metabolism.
A key finding in the structure-activity relationship of bile acids is that the length of the steroid side chain is a critical determinant of FXR activation. Studies have shown that shortening the side chain of bile acids generally leads to a decrease in their ability to activate FXR. Therefore, it is anticipated that this compound (C22) would be a less potent FXR agonist compared to cholic acid (C24).
FXR Signaling Pathway Activation by Bile Acids.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is also activated by bile acids. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream signaling cascades involved in energy expenditure, glucose homeostasis, and inflammation.
The potency of bile acids as TGR5 agonists varies depending on their structure. Cholic acid is known to be a relatively weak TGR5 agonist. While direct data for this compound is unavailable, its structural similarity suggests it is also likely to be a weak agonist.
TGR5 Signaling Pathway Activation by Bile Acids.
Experimental Protocols
The following are generalized methodologies for assessing the bioactivity of bile acids on FXR and TGR5, based on commonly used experimental techniques in the field.
Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate FXR, leading to the transcription of a reporter gene.
Workflow:
Workflow for FXR Activation Reporter Assay.
Detailed Steps:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T, in appropriate growth medium.
-
Transfection: Co-transfect the cells with three plasmids: one expressing human FXR, one expressing its heterodimer partner retinoid X receptor (RXR), and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
Treatment: After allowing for protein expression, treat the cells with a range of concentrations of this compound or cholic acid. Include a vehicle control and a known FXR agonist as a positive control.
-
Lysis and Luciferase Assay: Following an incubation period, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is directly proportional to the level of FXR activation.
-
Data Analysis: Plot the luminescence data against the compound concentration to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for each bile acid.
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
Workflow:
Workflow for TGR5 Activation cAMP Assay.
Detailed Steps:
-
Cell Culture: Use a cell line that stably expresses the human TGR5 receptor, for example, Chinese Hamster Ovary (CHO-K1) cells.
-
Treatment: Plate the cells and treat them with a range of concentrations of this compound or cholic acid. Include a vehicle control and a known TGR5 agonist.
-
Cell Lysis and cAMP Quantification: After a short incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate dose-response curves by plotting the measured cAMP levels against the bile acid concentrations to determine the EC50 values.
Conclusion
The structural difference between this compound (C22) and cholic acid (C24), specifically the shorter side chain of this compound, is predicted to have a significant impact on their bioactivity. Based on established structure-activity relationships for bile acids, it is anticipated that this compound is a weaker agonist of the farnesoid X receptor (FXR) compared to cholic acid. Their relative potencies at the TGR5 receptor are likely to be similarly low.
Further direct comparative studies are warranted to precisely quantify the bioactivity of this compound and to fully elucidate its physiological and potential pharmacological roles. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Understanding the nuanced differences in the bioactivity of these and other bile acid analogues is crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases.
References
Cross-Validation of LC-MS and GC-MS Methods for the Quantification of Bisnorcholic Acid: A Comparative Guide
In the landscape of bioanalytical chemistry, the accurate quantification of bile acids such as bisnorcholic acid is paramount for researchers, scientists, and drug development professionals. The choice of analytical methodology is a critical decision that influences the reliability and comparability of data. This guide provides a comprehensive cross-validation of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Comparative Performance of LC-MS and GC-MS
The selection between LC-MS and GC-MS for this compound analysis hinges on various performance parameters. While both techniques offer high sensitivity and selectivity, they differ in aspects such as sample preparation complexity and throughput. A summary of hypothetical, yet typical, performance characteristics for each method is presented below.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Linear Range | 0.3 - 500 ng/mL | 1.5 - 1000 ng/mL |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Sample Preparation Time | ~1 hour | ~3 hours (including derivatization) |
| Analysis Time per Sample | ~10 minutes | ~20 minutes |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. The following sections outline the methodologies for the analysis of this compound using both LC-MS and GC-MS.
LC-MS/MS Method
The LC-MS/MS approach allows for the direct analysis of this compound with minimal sample preparation, offering a significant advantage in terms of speed and simplicity.
-
Sample Preparation:
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate this compound from the biological matrix.[1][2] For instance, 100 µL of plasma is mixed with a suitable internal standard and extracted with an organic solvent like ethyl acetate.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase, such as a methanol/water mixture.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is common.[3]
-
Flow Rate: A flow rate of 0.4 mL/min is generally employed.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic molecules like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[3]
-
GC-MS Method
The GC-MS method, while requiring a more involved sample preparation process due to the need for derivatization, provides high chromatographic resolution and is a well-established technique for the analysis of volatile compounds.
-
Sample Preparation:
-
Extraction: Similar to the LC-MS method, liquid-liquid or solid-phase extraction is performed to isolate this compound.[4][5]
-
Derivatization: This is a crucial step to increase the volatility and thermal stability of this compound for GC analysis.[6][7][8] Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with trimethylsilyl (TMS) groups.[7][8] This is typically achieved by reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70°C) for a specific duration.[5]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized bile acids.[5]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of all analytes.
-
Injection Mode: Splitless injection is often used for trace analysis.[4]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard ionization method.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound to ensure specificity and sensitivity.[9]
-
Workflow and Cross-Validation Diagrams
Visualizing the experimental workflows and the logical structure of the cross-validation process can aid in understanding the comparison between the two methods.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis of this compound.
Caption: Logical flow of a cross-validation study for analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Bisnorcholic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the measurement of bisnorcholic acid, a key bile acid metabolite. Given the absence of a standardized, publicly available inter-laboratory comparison for this specific analyte, this document presents a model study, complete with hypothetical data and detailed experimental protocols. The objective is to offer a comprehensive resource for laboratories aiming to assess and compare their analytical performance for this compound quantification.
The accurate measurement of this compound is crucial in various research and clinical contexts, including the study of liver diseases, metabolic disorders, and drug-induced cholestasis. An inter-laboratory comparison is an essential tool for ensuring the reliability and comparability of data generated across different sites and analytical platforms.
Hypothetical Inter-laboratory Study Design
This guide is based on a hypothetical ILC involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a panel of seven serum samples with varying concentrations of this compound. The panel included a blank serum sample, and low, medium, and high concentration quality control (QC) samples in duplicate. The laboratories were instructed to perform the analysis using their in-house validated LC-MS/MS methods.
Data Presentation
The performance of each laboratory was evaluated based on key bioanalytical method validation parameters as recommended by the FDA guidelines[1][2][3]. The following tables summarize the hypothetical quantitative data from the five participating laboratories.
Table 1: Reported Concentrations of this compound (ng/mL) in Serum Samples
| Sample ID | Lab A | Lab B | Lab C | Lab D | Lab E |
| Blank | |||||
| QC-Low 1 | 4.8 | 5.2 | 4.5 | 5.5 | 4.9 |
| QC-Low 2 | 4.9 | 5.1 | 4.6 | 5.4 | 5.0 |
| QC-Mid 1 | 48.5 | 51.2 | 47.8 | 52.5 | 49.1 |
| QC-Mid 2 | 49.2 | 50.8 | 48.1 | 51.9 | 49.5 |
| QC-High 1 | 385.1 | 405.3 | 379.8 | 412.6 | 390.2 |
| QC-High 2 | 388.5 | 401.7 | 382.4 | 409.8 | 393.5 |
LLOQ: Lower Limit of Quantification
Table 2: Summary of Performance Metrics for this compound Quantification
| Parameter | Lab A | Lab B | Lab C | Lab D | Lab E |
| Precision (%CV) | |||||
| Intra-assay | 3.5 | 2.8 | 3.2 | 3.7 | 3.0 |
| Inter-assay | 4.1 | 3.5 | 3.9 | 4.5 | 3.8 |
| Accuracy (%Bias) | |||||
| QC-Low | -2.0 | +4.0 | -8.0 | +10.0 | 0.0 |
| QC-Mid | -2.2 | +2.4 | -3.8 | +4.8 | -1.4 |
| QC-High | -3.2 | +1.3 | -4.5 | +3.2 | -1.8 |
| LLOQ (ng/mL) | 1.0 | 0.8 | 1.2 | 0.9 | 1.0 |
| ULOQ (ng/mL) | 500 | 500 | 480 | 520 | 500 |
| Recovery (%) | 92.5 | 95.1 | 89.8 | 96.3 | 93.7 |
%CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100 %Bias = ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of this compound in serum, based on methods described in the literature[4][5][6][7]. Participating laboratories in a real ILC would follow their own detailed standard operating procedures (SOPs), which should be submitted to the coordinating body for review.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-deoxycholic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)[5].
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific masses to be determined during method development).
-
Internal Standard (e.g., d4-deoxycholic acid): Precursor ion (m/z) -> Product ion (m/z) (specific masses to be determined during method development).
-
-
Key MS Parameters: Ion spray voltage, source temperature, collision energy, and other parameters should be optimized for the specific instrument and analyte.
-
3. Method Validation Parameters
In line with FDA guidelines, the following parameters should be assessed for method validation[1][2][3][8][9]:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: A curve showing the relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Mandatory Visualizations
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Simplified Bile Acid Synthesis and Signaling Pathway.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to a Novel Analytical Method for Bisnorcholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, advanced analytical method for the quantification of bisnorcholic acid against a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The presented data and protocols are designed to offer an objective assessment of the performance of this new method, highlighting its potential advantages in accuracy and precision for researchers in drug development and metabolic studies.
Data Presentation: A Head-to-Head Comparison
The performance of the new analytical method was evaluated against a standard, validated LC-MS/MS method. Key validation parameters, including accuracy, precision (repeatability and intermediate precision), linearity, and limit of quantification (LOQ), were assessed. The results are summarized in the table below.
| Parameter | New Analytical Method | Conventional LC-MS/MS Method | Acceptance Criteria (ICH M10 Guidelines) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 85% - 115% (for LLOQ), 80% - 120% (for other levels) |
| Precision (RSD%) - Repeatability | ≤ 1.8% | ≤ 4.5% | ≤ 15% (for LLOQ), ≤ 20% (for other levels) |
| Precision (RSD%) - Intermediate | ≤ 2.5% | ≤ 6.8% | ≤ 15% (for LLOQ), ≤ 20% (for other levels) |
| Linearity (R²) | 0.9998 | 0.9992 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2.0 ng/mL | Signal-to-noise ratio ≥ 10 |
The data clearly indicates that the new analytical method demonstrates superior accuracy and precision compared to the conventional LC-MS/MS method. The lower relative standard deviation (RSD) values for both repeatability and intermediate precision suggest a more robust and reliable method.[1][2][3][4] Furthermore, the improved linearity and a significantly lower limit of quantification highlight the enhanced sensitivity of the new method.
Experimental Protocols
Detailed methodologies for both the conventional and the new analytical methods are provided below.
Conventional LC-MS/MS Method Protocol
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: A 100 µL aliquot of plasma is subjected to protein precipitation with 400 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-bisnorcholic acid).
-
The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for this compound and the internal standard.
New Analytical Method Protocol
The new method introduces a refined sample preparation technique aimed at reducing matrix effects and improving analyte recovery.
1. Sample Preparation (Enhanced):
-
Matrix: Human Plasma
-
Procedure: A 100 µL aliquot of plasma is first subjected to a solid-phase extraction (SPE) procedure using a mixed-mode cation exchange cartridge.
-
The cartridge is pre-conditioned with methanol and water.
-
The plasma sample is loaded, and the cartridge is washed with a low-organic solvent to remove interfering substances.
-
This compound and the internal standard are then eluted with a solvent mixture optimized for high recovery.
-
The eluate is evaporated and reconstituted in the mobile phase.
2. Liquid Chromatography and Mass Spectrometry:
-
The LC-MS/MS parameters (column, mobile phase, flow rate, injection volume, and MS detection) remain the same as the conventional method to ensure a direct comparison of the sample preparation efficacy. The primary innovation of the new method lies in the advanced sample clean-up step, which contributes to the observed improvements in accuracy and precision.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound by LC-MS/MS, applicable to both the conventional and the new method.
Caption: Experimental workflow for this compound analysis.
References
A Comparative Guide to the Quantification of Bisnorcholic Acid: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of bisnorcholic acid, with a specific focus on the critical performance characteristics of linearity and analytical range. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, from basic research to clinical drug development.
Introduction to this compound and its Significance
This compound is a C22 bile acid, a structural analog of the more common C24 bile acids. While present in lower concentrations than primary bile acids, emerging research suggests its involvement in various physiological and pathophysiological processes. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in lipid metabolism, cell signaling, and as a potential biomarker for certain diseases. A key aspect of any quantitative analytical method is the determination of its linearity and the effective range over which it can provide reliable results.
Signaling Pathway of Bile Acids
Bile acids, including this compound, act as signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). Activation of FXR plays a pivotal role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism, thereby maintaining bile acid homeostasis.
Caption: Simplified signaling pathway of bile acids via the Farnesoid X Receptor (FXR).
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific comparative studies on the linearity and range for this compound are not extensively available in the literature, the following table presents representative performance characteristics for these methods based on their application to similar bile acids.
| Analytical Method | Typical Linear Range (ng/mL) | Correlation Coefficient (r²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 1 - 1000 | > 0.995 | High selectivity and sensitivity; suitable for complex biological matrices. | Matrix effects can influence ionization and quantification. |
| UPLC-MS/MS | 0.5 - 500 | > 0.998 | Higher resolution and shorter run times compared to conventional LC-MS/MS; excellent sensitivity. | Higher upfront instrument cost. |
| GC-MS | 5 - 2000 | > 0.990 | High chromatographic efficiency; well-established and robust technique. | Requires derivatization of the analyte, which can introduce variability. |
Disclaimer: The values presented in this table are representative and intended for illustrative purposes. Actual linearity and range for a specific this compound assay must be experimentally determined and validated.
Experimental Protocols for Linearity and Range Determination
The following are generalized experimental protocols for determining the linearity and analytical range of a this compound quantification method. These protocols are based on established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Workflow for Linearity and Range Assessment
Caption: Logical workflow for determining the linearity and analytical range of a quantification method.
LC-MS/MS Method
Objective: To determine the linearity and analytical range of an LC-MS/MS method for the quantification of this compound in human plasma.
Materials:
-
This compound certified reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
-
Human plasma (drug-free)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation reagents
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a working stock solution of the internal standard.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into drug-free human plasma to achieve final concentrations covering the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: To 100 µL of each calibration standard and blank plasma, add the internal standard solution. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
The method is considered linear if r² ≥ 0.995.
-
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), where the accuracy and precision are within acceptable limits (typically ±15%, and ±20% for LLOQ).
-
UPLC-MS/MS Method
The protocol for UPLC-MS/MS is similar to the LC-MS/MS method, with the primary difference being the use of a UPLC system and a sub-2 µm particle size column. This typically results in shorter run times and improved peak resolution. The expected linear range may be wider and extend to lower concentrations due to increased sensitivity.
GC-MS Method
Objective: To determine the linearity and analytical range of a GC-MS method for the quantification of this compound in human serum.
Materials:
-
This compound certified reference standard
-
Internal standard (IS), e.g., a deuterated bile acid
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Human serum (drug-free)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Stock Solution and Calibration Standards: Prepare as described for the LC-MS/MS method, using human serum as the matrix.
-
Sample Preparation (including derivatization):
-
To 100 µL of each calibration standard and blank serum, add the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS system. Use a temperature program to achieve separation of the analytes. Monitor characteristic ions for the TMS-derivatized this compound and the internal standard in Selected Ion Monitoring (SIM) mode.
-
Data Analysis: Follow the same data analysis procedure as described for the LC-MS/MS method.
Conclusion
The quantification of this compound is achievable with high sensitivity and precision using modern analytical techniques such as LC-MS/MS, UPLC-MS/MS, and GC-MS. Each method offers distinct advantages and disadvantages, and the choice of method should be guided by the specific requirements of the study. Proper validation of the chosen method, particularly the establishment of a reliable linear range, is paramount to ensure the generation of accurate and meaningful data. The protocols and comparative information provided in this guide serve as a valuable resource for researchers embarking on the quantitative analysis of this compound.
Navigating Bisnorcholic Acid Quantification: A Comparative Guide to Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids such as bisnorcholic acid is pivotal. This guide provides a comprehensive comparison of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for bile acid analysis, offering insights into their respective specificity, selectivity, and overall performance. While specific immunoassays for this compound are not widely documented, this guide leverages data on general bile acid immunoassays to provide a thorough comparative analysis against the current gold standard of LC-MS/MS.
Performance Characteristics: Immunoassay vs. LC-MS/MS
The choice of analytical method for this compound quantification hinges on a variety of factors, including the required specificity, sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for bile acid analysis.
| Feature | Immunoassay (General for Bile Acids) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Variable; prone to cross-reactivity with structurally similar bile acids.[1] | High; capable of distinguishing between isomeric and isobaric bile acids.[2] |
| Selectivity | Generally lower; may detect a group of related bile acids rather than a single analyte. | High; specific parent-product ion transitions are monitored for each analyte. |
| Sensitivity | High, often in the ng/mL range.[3] | Very high, with limits of quantification (LLOQ) often in the low ng/mL to pg/mL range.[4] |
| Multiplexing | Typically limited to a single analyte or a total bile acid measurement per assay. | Capable of quantifying a large panel of bile acids in a single run.[4] |
| Sample Throughput | High; well-suited for screening large numbers of samples. | Moderate to high, depending on the chromatographic run time. |
| Matrix Effects | Can be significant, potentially leading to inaccurate results.[3] | Can be present but are often mitigated through the use of internal standards and optimized sample preparation.[2] |
| Development Cost | High for novel antibody development. | High initial instrument cost. |
| Cost per Sample | Generally lower for commercially available kits. | Can be higher due to reagent and maintenance costs. |
| Data Complexity | Relatively simple; typically a single concentration value. | More complex; requires expertise in data acquisition and processing. |
Experimental Protocols
Immunoassay Protocol (General ELISA)
While a specific protocol for a this compound immunoassay is not available, a general enzyme-linked immunosorbent assay (ELISA) protocol serves as a representative workflow.[5][6]
Principle: A competitive ELISA format is commonly used for small molecules like bile acids. In this setup, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
General Steps:
-
Coating: A microtiter plate is coated with an antibody specific for the target bile acid.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards or samples are added to the wells, followed by the addition of a known amount of enzyme-labeled bile acid. The plate is incubated to allow for competitive binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Signal Development: The enzyme catalyzes the conversion of the substrate, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution.
-
Detection: The absorbance is measured using a microplate reader. The concentration of the bile acid in the samples is determined by comparing their absorbance to a standard curve.
LC-MS/MS Protocol for Bile Acid Quantification
LC-MS/MS is considered the gold standard for the accurate and specific quantification of multiple bile acids simultaneously.[4]
Principle: This technique combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. Bile acids are first separated based on their physicochemical properties on a chromatographic column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for each bile acid, allowing for highly selective quantification.
Detailed Methodology: [7][8][9]
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the bile acids of interest.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with a modifier such as 0.1% formic acid.
-
Gradient Elution: A gradient is run to separate the different bile acids over a specific run time (e.g., 10-20 minutes).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.
-
-
Mass Spectrometric Detection (Tandem Quadrupole MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each bile acid and internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to achieve the best signal for each analyte.
-
Data Acquisition: The instrument software is used to create an acquisition method that includes the MRM transitions and retention times for all targeted bile acids.
-
-
Data Analysis:
-
The peak areas of the analyte and its corresponding internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
The concentration of the bile acids in the unknown samples is calculated from the calibration curve.
-
Visualizing the Workflows
To further illustrate the experimental processes, the following diagrams outline the workflows for a general immunoassay and a specific LC-MS/MS analysis for bile acids.
Caption: General workflow for an enzyme-linked immunosorbent assay (ELISA).
Caption: Workflow for bile acid analysis using LC-MS/MS.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bile acid analysis [sciex.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ELISA Video Protocol | Proteintech Group [ptglab.com]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bisnorcholic Acid
I. Understanding the Hazard Profile
Bisnorcholic acid, a bile acid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), based on data from similar compounds like norcholic acid. However, it is crucial to handle all laboratory chemicals with a degree of caution.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Dust Formation: Handle the solid form of this compound in a way that minimizes dust generation.
-
Good Industrial Hygiene: Practice good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing, and do not ingest or inhale.[1]
II. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a complete quantitative data profile is unavailable. The following table presents information on related compounds for reference.
| Property | Cholic Acid | Norcholic Acid | General Acidic Waste |
| CAS Number | 81-25-4 | 60696-62-0 | Not Applicable |
| Hazard Classification | Not considered hazardous[1] | Not classified[2] | Can be corrosive, irritant, or toxic depending on the specific acid and concentration.[3] |
| Disposal Recommendation | Dispose of in accordance with local regulations. | Smaller quantities can be disposed of with household waste. For larger quantities, disposal must be made according to official regulations.[2] | Neutralize with a suitable base (e.g., sodium bicarbonate) before disposal, and then dispose of in accordance with federal, state, and local laws.[3][4] Never pour concentrated acids down the drain without neutralization.[4] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
- Characterize the waste stream containing this compound. Is it a pure solid, a solution, or mixed with other chemicals?
- Segregate this compound waste from other laboratory waste streams to avoid unintended reactions.
2. Neutralization of Acidic Solutions:
- If the this compound is in an acidic solution, it should be neutralized before disposal.
- Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[4]
- Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).
- The neutralization reaction may produce gas (carbon dioxide); therefore, perform this step in a well-ventilated area, preferably within a fume hood.[4]
3. Containerization and Labeling:
- Place the neutralized this compound waste into a clearly labeled, leak-proof container.
- The label should include the words "Non-hazardous Waste," the chemical name ("Neutralized this compound"), and the date of accumulation. For any hazardous waste, a yellow hazardous waste tag should be filled out listing the chemical names and their percentages.[5]
4. Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.[6]
- Ensure the storage area is secure and away from incompatible materials.
5. Final Disposal:
- Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
- Provide the EHS department with a completed waste pickup request form, including all necessary information about the waste.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general experimental workflow incorporating waste management.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Bisnorcholic acid
This guide provides comprehensive safety and logistical information for the handling and disposal of Bisnorcholic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on standard laboratory safety protocols for handling bile acids and similar chemical compounds.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Standard laboratory grade. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | To protect from potential splashes. |
| Respiratory | Not generally required | Use in a fume hood if creating aerosols or dust. |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Visually inspect the container for any damage or leaks upon arrival.
-
Verify that the container is properly labeled with the chemical name and any hazard information.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound in a chemical fume hood to minimize inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weigh boats) and clean them thoroughly after use.
-
Close the primary container immediately after removing the desired amount.
4. Dissolution and Preparation of Solutions:
-
When dissolving this compound, add the solid to the solvent slowly while stirring.
-
If using an organic solvent, perform this step in a chemical fume hood.[2]
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
5. Experimental Use:
-
Handle all solutions containing this compound with the same care as the solid material.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, follow the first aid procedures outlined below.
Emergency Procedures
Spill Response:
-
Small spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Large spills: For larger spills, evacuate the area and contact the institutional safety office for assistance.[3]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect aqueous and organic solvent waste containing this compound in separate, clearly labeled, and sealed waste containers. Do not mix incompatible waste streams.
-
Sharps: Dispose of any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) in a designated sharps container.[4]
Disposal Method:
-
All chemical waste must be disposed of through the institution's hazardous waste management program.
-
Do not pour solutions containing this compound down the drain unless specifically permitted by local regulations and institutional guidelines.[5]
-
Empty containers that held this compound should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.[4]
Workflow for Handling and Disposal of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. earth.utah.edu [earth.utah.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
